Ici 186756
Description
Properties
CAS No. |
95500-67-7 |
|---|---|
Molecular Formula |
C33H49N5O9 |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H49N5O9/c1-21(2)26(19-39)38-18-10-14-25(38)31(44)37-32(45)29(22(3)4)36-30(43)24(35-27(40)15-16-28(41)42)13-8-9-17-34-33(46)47-20-23-11-6-5-7-12-23/h5-7,11-12,19,21-22,24-26,29H,8-10,13-18,20H2,1-4H3,(H,34,46)(H,35,40)(H,36,43)(H,41,42)(H,37,44,45)/t24-,25-,26+,29-/m0/s1 |
InChI Key |
UZBYAXAFJBPXLC-QNVWVOQGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C)C(C=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)CCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ICI 186756 ICI-186756 N(2)-(3-carboxy-1-oxopropyl)-N(6)-((phenylmethoxy)carbonyl)-lysyl-valyl-N-(1-formyl-2-methylpropyl)-prolinamide |
Origin of Product |
United States |
Foundational & Exploratory
A Comparative Analysis of Fulvestrant and Tamoxifen: Mechanisms, Efficacy, and Therapeutic Implications
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of Fulvestrant and Tamoxifen, two cornerstone endocrine therapies for estrogen receptor-positive (ER+) breast cancer. We delve into their distinct molecular mechanisms of action, pharmacologic profiles, clinical efficacy, and the development of therapeutic resistance. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in oncology drug development.
Executive Summary
Tamoxifen, a Selective Estrogen Receptor Modulator (SERM), and Fulvestrant, a Selective Estrogen Receptor Degrader (SERD), represent two distinct classes of antiestrogenic agents. While both function by targeting the estrogen receptor alpha (ERα), their downstream molecular consequences differ profoundly. Tamoxifen acts as a competitive inhibitor with mixed agonist/antagonist activity, leading to the modulation of ERα signaling. In contrast, Fulvestrant is a pure ERα antagonist that not only blocks receptor signaling but also induces its rapid proteasomal degradation, effectively eliminating the receptor from the cancer cell. These mechanistic differences underpin their distinct clinical applications, efficacy profiles, and patterns of resistance.
Chemical Structures and Properties
The chemical structures of Fulvestrant and Tamoxifen are foundational to their unique mechanisms of action.
-
Tamoxifen: A non-steroidal triphenylethylene derivative. Its structure allows it to competitively bind to the ERα ligand-binding domain. It exists as geometric isomers, with the (Z)-isomer possessing the antiestrogenic activity.[1]
-
Fulvestrant: A steroidal 7α-alkylsulfinyl analog of 17β-estradiol.[2] A key structural feature is its long, bulky side chain at the 7α-position, which is critical for inducing a unique conformational change in the ERα, preventing agonist action and promoting receptor degradation.[3]
| Property | Fulvestrant | Tamoxifen |
| Chemical Formula | C₃₂H₄₇F₅O₃S[4] | C₂₆H₂₉NO[5] |
| Molecular Weight | 606.77 g/mol [4] | 371.51 g/mol [5] |
| Classification | Steroidal Anti-estrogen[3] | Non-steroidal Triphenylethylene[1] |
| Drug Class | Selective Estrogen Receptor Degrader (SERD)[6] | Selective Estrogen Receptor Modulator (SERM)[6] |
Comparative Mechanism of Action
The primary distinction between Fulvestrant and Tamoxifen lies in their interaction with and subsequent effect on ERα.
Tamoxifen (SERM):
-
Receptor Binding: Competitively binds to the ligand-binding domain of ERα.[1]
-
Conformational Change: Induces a conformational change that is distinct from that caused by estradiol. This change allows for receptor dimerization and nuclear translocation.[7]
-
Transcriptional Activity: In breast tissue, the Tamoxifen-ERα complex recruits co-repressors, blocking the transcription of estrogen-responsive genes. However, in other tissues like the endometrium, it can recruit co-activators, leading to partial agonist effects.[6][8] It primarily blocks the Activation Function 2 (AF2) domain of the receptor while leaving the AF1 domain potentially active.[6]
-
Receptor Level: Does not induce significant degradation of the ERα protein; levels may remain stable or even increase.[9]
Fulvestrant (SERD):
-
Receptor Binding: Binds competitively to the ERα with high affinity.[2]
-
Conformational Change: The bulky side chain induces a significant conformational change that sterically hinders receptor dimerization and impairs nuclear localization.[6][10]
-
Transcriptional Activity: The induced conformational change disrupts both the AF1 and AF2 domains, resulting in a complete blockade of ERα-mediated gene transcription. It is considered a pure antagonist with no known agonist activity.[6][11]
-
Receptor Degradation: The Fulvestrant-ERα complex is conformationally unstable and is recognized by the cellular machinery for ubiquitination and proteasomal degradation. This leads to a profound and sustained downregulation of cellular ERα protein levels.[6][12]
Pharmacodynamics and Pharmacokinetics
The pharmacodynamic and pharmacokinetic profiles of these drugs differ significantly, impacting their dosing, efficacy, and side-effect profiles.
Pharmacodynamics
| Parameter | Fulvestrant | Tamoxifen |
| ERα Binding Affinity | 89% relative to Estradiol[2] | 2.5% relative to Estradiol[2] |
| ERα Binding Kd | Not specified, but high affinity | ~1.7 - 1.8 nM[13][14] |
| IC₅₀ (Cell-free ER assay) | 0.94 nM[15] | Not specified |
| IC₅₀ (MCF-7 Cell Growth) | 0.29 nM[15] | Not specified |
| Primary Metabolite | Primarily metabolized via non-CYP pathways | Active metabolites (e.g., 4-hydroxytamoxifen, endoxifen) via CYP2D6, CYP3A4[16] |
| Metabolite ERα Affinity | Metabolites are less active | 4-hydroxytamoxifen has an affinity equal to or greater than estradiol[16] |
Pharmacokinetics
| Parameter | Fulvestrant | Tamoxifen |
| Administration | Intramuscular (IM) injection[17] | Oral[17] |
| Bioavailability | Not applicable (IM) | Well-absorbed orally |
| Time to Max Concentration (Tₘₐₓ) | ~7 days[17] | 2-8 hours |
| Half-life (t₁/₂) | ~40-50 days[17][18] | ~7-14 days (for active metabolites)[18] |
| Dosing Schedule | 500 mg monthly with a loading dose on day 14[6] | 20 mg daily |
Clinical Efficacy
Head-to-head clinical trials have compared Fulvestrant with Tamoxifen as first-line therapy for advanced breast cancer in postmenopausal women. The data below is from a key multinational, double-blind, randomized trial comparing Fulvestrant 250 mg monthly with Tamoxifen 20 mg daily.[19][20][21] It is important to note that the now-standard 500 mg dose of Fulvestrant has demonstrated superior efficacy compared to other endocrine agents like anastrozole.[6]
| Endpoint | Fulvestrant (250 mg) | Tamoxifen (20 mg) | Hazard Ratio (95% CI) | p-value |
| Median Time to Progression (TTP) - Overall Population | 6.8 months | 8.3 months | 1.18 (0.98–1.44) | 0.088[19][20] |
| Median TTP - Hormone Receptor-Positive Subgroup | 8.2 months | 8.3 months | 1.10 (0.89–1.36) | 0.39[19][20] |
| Objective Response Rate (ORR) - Overall Population | 31.6% | 33.9% | - | - |
| ORR - Hormone Receptor-Positive Subgroup | 33.2% | 31.1% | - | - |
These results show that at the 250 mg dose, Fulvestrant had similar efficacy to Tamoxifen in patients with hormone receptor-positive tumors.[19][21]
Mechanisms of Resistance
Endocrine resistance, both de novo and acquired, is a significant clinical challenge. The mechanisms differ between the two agents.
Tamoxifen Resistance:
-
ERα Pathway Alterations: Mutations in the ESR1 gene (encoding ERα) can lead to ligand-independent receptor activation.
-
Upregulation of Escape Pathways: Increased signaling through growth factor receptor pathways, such as HER2, EGFR, and IGF-1R, can bypass the need for ERα-mediated signaling and promote proliferation.[22] The MAPK and PI3K/AKT pathways are frequently activated.[10][22]
-
Altered Co-regulator Expression: Changes in the balance of co-activators and co-repressors can shift Tamoxifen's activity from antagonistic to agonistic.
Fulvestrant Resistance:
-
Loss of ERα Expression: While Fulvestrant's mechanism depends on ERα presence, some resistant tumors evolve to become ERα-negative.[16]
-
ESR1 Mutations: While Fulvestrant is effective against some ESR1 mutations that confer resistance to aromatase inhibitors, novel mutations can emerge that reduce Fulvestrant binding or efficacy.[6]
-
Bypass Signaling: Similar to Tamoxifen resistance, upregulation of alternative growth factor pathways can drive cell growth independently of the ERα pathway.[10]
Importantly, due to their different mechanisms, there is a lack of complete cross-resistance. Tumors that become resistant to Tamoxifen often retain sensitivity to Fulvestrant.[16][23]
Key Experimental Protocols
Protocol: Competitive Estrogen Receptor Binding Assay
This assay quantifies the relative binding affinity of a test compound (e.g., Fulvestrant, Tamoxifen) for the estrogen receptor compared to 17β-estradiol.
Methodology:
-
Cytosol Preparation: Uteri are harvested from ovariectomized rats. The tissue is homogenized in an ice-cold buffer (e.g., TEDG: Tris, EDTA, Dithiothreitol, Glycerol) and subjected to ultracentrifugation (e.g., 105,000 x g) to isolate the cytosol, which contains the soluble ERα.[6]
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E₂) (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol preparation in the presence of increasing concentrations of the unlabeled competitor compound (estradiol for standard curve, Tamoxifen, or Fulvestrant).
-
Separation: After incubation to equilibrium, bound and free radioligand are separated. A common method is using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by washing and centrifugation.[6]
-
Quantification: The radioactivity in the bound fraction (the HAP pellet) is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of the specific [³H]-E₂ binding) is calculated. The relative binding affinity (RBA) can then be determined relative to estradiol.
Protocol: Western Blot Analysis of ERα Degradation
This method is used to visualize and quantify the reduction in ERα protein levels following treatment with a SERD like Fulvestrant.
Methodology:
-
Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured and treated with vehicle control, Tamoxifen, or various concentrations of Fulvestrant for a specified time course (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: Cells are harvested and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total cellular protein.[24]
-
Protein Quantification: The total protein concentration in each lysate is determined using a colorimetric assay, such as the Bradford or BCA assay, to ensure equal loading.[24]
-
SDS-PAGE: Equal amounts of protein from each sample (e.g., 20-50 µg) are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[24]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is used to confirm equal protein loading across lanes.
-
Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized on X-ray film or with a digital imager.
-
Densitometry: The intensity of the ERα band is quantified and normalized to the intensity of the loading control band to determine the relative decrease in ERα protein levels.[5]
Protocol: qRT-PCR Analysis of Estrogen-Responsive Gene Expression
This technique measures changes in the mRNA levels of genes regulated by ERα (e.g., TFF1 (pS2), PGR) in response to endocrine therapy.
Methodology:
-
Cell Culture and Treatment: ER+ cells are treated with vehicle, estradiol (E₂), Tamoxifen, and/or Fulvestrant.
-
RNA Extraction: Total RNA is extracted from the treated cells using a column-based kit or TRIzol reagent. The quality and quantity of the RNA are assessed via spectrophotometry (e.g., NanoDrop) or fluorometry.[22]
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.[22]
-
Quantitative PCR (qPCR): The cDNA serves as a template for qPCR. The reaction mix includes specific primers for the target gene (e.g., TFF1) and a reference gene (e.g., ACTB, GAPDH), along with a fluorescent dye (e.g., SYBR Green) or a fluorogenic probe (e.g., TaqMan).[19][25]
-
Data Analysis: The amplification of the target and reference genes is monitored in real-time. The cycle threshold (Ct) value is determined for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing its expression to the reference gene and comparing it to the vehicle-treated control group.[19][25]
Conclusion
Fulvestrant and Tamoxifen are both critical therapies in the management of ER+ breast cancer, but they are fundamentally different agents. Tamoxifen acts as a receptor modulator, competitively inhibiting estrogen binding and altering transcriptional activity with a tissue-dependent agonist/antagonist profile. Fulvestrant is a pure antagonist that goes a step further, not only blocking ERα signaling but actively promoting the degradation of the receptor itself. This distinction as a SERD provides a more complete shutdown of ERα signaling and offers a vital therapeutic option for patients, including those who have developed resistance to Tamoxifen or aromatase inhibitors. Understanding these core technical differences is paramount for the strategic design of clinical trials and the development of next-generation endocrine therapies.
References
- 1. Tamoxifen and the Estrogen Receptor Ligand Binding Domain [biology.kenyon.edu]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. eco.korea.ac.kr [eco.korea.ac.kr]
- 8. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. Heterogeneity of binding sites for tamoxifen and tamoxifen derivatives in estrogen target and nontarget fetal organs of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of a single dose of fulvestrant prolonged-release intramuscular injection in postmenopausal women awaiting surgery for primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 20. epa.gov [epa.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 24. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Pure Antiestrogen: A Technical History of ICI 182,780 (Fulvestrant)
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
ICI 182,780, known commercially as Fulvestrant (Faslodex®), represents a significant milestone in the treatment of estrogen receptor-positive (ER+) breast cancer. Its development was driven by the need for a "pure" antiestrogen, devoid of the partial agonist activities that limited the efficacy of existing therapies like tamoxifen.[1][2][3] As the first clinically approved Selective Estrogen Receptor Degrader (SERD), ICI 182,780 introduced a novel mechanism of action: the targeted degradation of the estrogen receptor α (ERα), effectively eliminating the primary driver of tumor growth in many breast cancers.[1][2][4] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ICI 182,780, with a focus on the key experimental data and protocols that defined its preclinical and clinical journey.
Discovery and Development Trajectory
The quest for a pure antiestrogen stemmed from the limitations of selective estrogen receptor modulators (SERMs) like tamoxifen, which, while effective, exhibit partial agonist effects in some tissues, potentially leading to adverse effects and the development of resistance.[1][3] Researchers at Imperial Chemical Industries (ICI) Pharmaceuticals, later AstraZeneca, sought to develop a compound that would act as a complete antagonist. This led to the synthesis of a series of steroidal analogs of estradiol.
ICI 182,780, a 7α-alkylsulfinyl analog of estradiol, emerged from these structure-activity relationship (SAR) studies.[5] Its unique side chain at the 7α position proved critical for its distinct mechanism of action. Preclinical studies demonstrated that ICI 182,780 not only competitively blocked the estrogen binding site but also induced a conformational change that led to the rapid degradation of the ERα protein.[6][7] This dual action effectively abrogated ERα signaling.
Phase I and II clinical trials confirmed its efficacy and tolerability, and subsequent Phase III trials established its role in treating advanced breast cancer, particularly in postmenopausal women who had progressed on prior endocrine therapy.[1][3][8] These trials demonstrated that ICI 182,780 was at least as effective as the aromatase inhibitor anastrozole in this patient population.[1] The U.S. Food and Drug Administration (FDA) approved fulvestrant in 2002.[9]
Mechanism of Action: A Pure Antagonist and ER Degrader
ICI 182,780's primary mechanism of action is the complete and competitive antagonism of the estrogen receptor. Unlike SERMs, it is devoid of any partial agonist activity.[10] Its binding to the ERα ligand-binding domain induces a profound conformational change that disrupts the receptor's normal function in several ways:
-
Inhibition of Dimerization: The altered conformation hinders the ability of the receptor to form the stable dimers necessary for DNA binding and transcriptional activation.[11]
-
Impaired Nuclear Localization: The ICI 182,780-ERα complex has impaired mobility and is unable to translocate to the nucleus effectively.[11][12]
-
Targeted Degradation: The unstable complex is recognized by the cellular machinery for protein degradation. It becomes ubiquitinated and targeted for destruction by the 26S proteasome, leading to a significant reduction in cellular ERα levels.[4][7]
This degradation of the receptor is a key feature that distinguishes ICI 182,780 from SERMs, which tend to stabilize ER levels.[13] By eliminating the receptor, ICI 182,780 effectively shuts down both estrogen-dependent and -independent ER signaling pathways.[14]
References
- 1. ICI 182,780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 182,780 (Fulvestrant™) – the first oestrogen receptor down-regulator – current clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICI 182,780 (Faslodex): development of a novel, "pure" antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships and antagonistic effects in human MCF-7 breast cancer cells of flexible estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Fulvestrant (ICI 182,780)-dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fulvestrant is an effective and well-tolerated endocrine therapy for postmenopausal women with advanced breast cancer: results from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. ICI 182,780, Estrogen receptor antagonist (CAS 129453-61-8) | Abcam [abcam.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oral selective estrogen receptor degraders (SERDs): The new emperors in breast cancer clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
Fulvestrant: A Comprehensive Technical Guide to a Selective Estrogen Receptor Degrader
Executive Summary: Fulvestrant (ICI 182,780) is a first-in-class selective estrogen receptor degrader (SERD) and a cornerstone in the treatment of hormone receptor (HR)-positive metastatic breast cancer. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which act as competitive antagonists with partial agonist effects, fulvestrant is a pure antiestrogen. Its unique mechanism of action involves not only blocking the estrogen receptor (ER) but also actively promoting its degradation, leading to a profound suppression of estrogen-mediated signaling pathways. This guide provides an in-depth technical overview of fulvestrant, covering its mechanism of action, pharmacological properties, clinical efficacy, and the key experimental protocols used for its characterization, intended for researchers, scientists, and professionals in drug development.
Introduction to Estrogen Receptor Signaling and Fulvestrant
Hormone receptor-positive breast cancer, which accounts for the majority of breast cancer cases, relies on the estrogen signaling pathway for growth and proliferation. The estrogen receptor (ER), a nuclear hormone receptor, is a key therapeutic target. Upon binding its ligand, estradiol (E2), the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, recruiting co-activators to initiate the transcription of genes that drive cell proliferation.
Endocrine therapies aim to disrupt this pathway. First-generation therapies like tamoxifen (a SERM) competitively block estradiol binding. However, their partial agonist activity can sometimes lead to undesirable effects. Aromatase inhibitors (AIs) reduce systemic estrogen levels but do not directly target the ER. Fulvestrant represents a distinct class of therapy, a SERD, that provides a more complete blockade of ER signaling by inducing receptor degradation.
Chemical Properties and Structure
Fulvestrant is a steroidal antiestrogen, specifically a 7α-alkylsulfinyl analogue of 17β-estradiol. This structural modification, particularly the long side chain at the 7α-position, is crucial for its unique mechanism of action. It prevents the ER from adopting an agonist conformation and instead induces a shape that marks it for cellular destruction.
-
IUPAC Name: (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
-
Molecular Formula: C₃₂H₄₇F₅O₃S
-
Molar Mass: 606.78 g·mol⁻¹
Detailed Mechanism of Action
Fulvestrant's efficacy stems from a dual mechanism that both blocks and eliminates the estrogen receptor.
Competitive Binding and Blockade of ER Function
Fulvestrant binds competitively to the estrogen receptor with a high affinity, approximately 89% that of estradiol, which is significantly greater than that of tamoxifen. This binding induces a distinct conformational change in the receptor. This altered structure sterically hinders and destabilizes the receptor, preventing crucial downstream actions including:
-
Impaired Dimerization: It disrupts the ability of ER monomers to form functional dimers.
-
Blocked Nuclear Localization: It impairs the nuclear translocation of the receptor.
-
Inhibition of Transcriptional Activity: The fulvestrant-ER complex is transcriptionally inactive because both activation function domains (AF-1 and AF-2) are disabled, preventing the recruitment of co-activators and the transcription of estrogen-responsive genes.
Induction of Estrogen Receptor Degradation
The most defining characteristic of fulvestrant is its ability to induce the rapid degradation of the ER protein. The unstable conformation of the fulvestrant-ER complex targets the receptor for recognition by the cellular protein disposal machinery. This process occurs via the ubiquitin-proteasome pathway, where ubiquitin molecules are attached to the ER, flagging it for destruction by the 26S proteasome. This leads to a significant and sustained downregulation of cellular ER levels, depriving the cancer cells of a critical signaling node.
Quantitative Pharmacology
The pharmacological profile of fulvestrant has been extensively characterized in preclinical models.
In Vitro Potency and Binding Affinity
Fulvestrant demonstrates potent activity in ER-positive breast cancer cell lines, inhibiting cell growth and downregulating ER protein levels.
| Parameter | Value | Cell Line / Condition | Citation |
| IC₅₀ (Growth Inhibition) | 0.29 nM | MCF-7 (ER+) | |
| IC₅₀ (ER Antagonism) | 9.4 nM | Cell-free assay | |
| Relative Binding Affinity (vs E2) | 89% (0.89) | Competitive Binding Assay | |
| ERα Degradation | Complete inhibition at 100 nM | MCF-7 cells | |
| Effect on ER-negative cells | No effect on growth | BT-20 cells |
Pharmacokinetics and Pharmacodynamics
Fulvestrant is administered as a long-acting intramuscular injection, leading to sustained plasma concentrations.
| Parameter | Value | Condition | Citation |
| Route of Administration | Intramuscular injection | Clinical formulation | |
| Absorption | Slow, Cmax reached in ~5 days | Intramuscular injection | |
| Elimination Half-Life (IM) | 40 - 50 days | Intramuscular injection | |
| Elimination Half-Life (IV) | 13.5 - 18.5 hours | Intravenous injection | |
| Protein Binding | 99% | Plasma proteins (VLDL, LDL, HDL) | |
| Metabolism | Analogous to endogenous steroids (oxidation, hydroxylation, conjugation). CYP3A4 involvement is minor. | Human liver preparations | |
| Excretion | Primarily via feces (~90%) | In vivo studies |
Summary of Clinical Efficacy
Fulvestrant is approved for HR-positive metastatic breast cancer in postmenopausal women, both as a first-line treatment and after progression on other endocrine therapies. Its efficacy has been established in several key clinical trials.
| Trial Name | Phase | Comparison | Key Finding (Progression-Free Survival, PFS) | Citation |
| FALCON | III | Fulvestrant (500 mg) vs. Anastrozole (AI) | Fulvestrant Superior: Median PFS 16.6 months vs. 13.8 months for anastrozole. | |
| FALCON (Non-visceral disease) | III | Fulvestrant vs. Anastrozole | Greater Fulvestrant Benefit: Median PFS 22.3 months vs. 13.8 months for anastrozole. | |
| CONFIRM | III | Fulvestrant 500 mg vs. 250 mg | 500 mg Dose Superior: The 500 mg dose demonstrated significantly longer PFS. | |
| Pivotal Trials (vs. Anastrozole) | III | Fulvestrant vs. Anastrozole (second-line) | Comparable Efficacy: No significant difference in time to progression or survival. |
Note: In the final analysis of the FALCON trial, there was no significant difference in overall survival (OS) between the fulvestrant and anastrozole arms for the total population. However, a trend toward improved OS was observed in patients with non-visceral disease treated with fulvestrant.
Key Experimental Protocols
Characterizing a SERD like fulvestrant involves specific in vitro assays to determine its binding affinity, effect on protein levels, and impact on cell viability.
Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound (fulvestrant) to compete with a radiolabeled ligand (e.g., ³H-estradiol) for binding to the ER.
Methodology:
-
Preparation of Cytosol: Uterine cytosol, rich in ER, is prepared from ovariectomized rats. Uteri are homogenized in an ice-cold buffer (e.g., TEDG: Tris, EDTA, DTT, glycerol) and centrifuged at high speed (105,000 x g) to isolate the cytosolic fraction.
-
Assay Setup: A constant concentration of radiolabeled estradiol (³H-E₂) and uterine cytosol is incubated with increasing concentrations of the unlabeled competitor (fulvestrant or unlabeled E₂ as a standard).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated. A common method is using hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: A competitive binding curve is plotted, showing the percentage of ³H-E₂ bound versus the log concentration of the competitor. The IC₅₀ (the concentration of competitor that inhibits 50% of ³H-E₂ binding) is calculated from this curve.
A Deep Dive into the In Vitro Biological Activity of ICI 182,780 (Fulvestrant): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro biological activity of ICI 182,780, more commonly known as Fulvestrant. A pure antiestrogen, ICI 182,780 is a pivotal tool in breast cancer research and a therapeutic agent for hormone receptor-positive breast cancer. This document details its mechanism of action, its effects on cancer cell lines, and the experimental protocols used to elucidate its biological functions, presented with clarity and detail for the scientific community.
Core Mechanism of Action: A Pure Estrogen Receptor Antagonist
ICI 182,780 distinguishes itself from other antiestrogens, like tamoxifen, by being a pure estrogen receptor (ER) antagonist with no partial agonist activity.[1] Its primary mode of action is to bind competitively to the estrogen receptor, which not only blocks the binding of estradiol but also leads to a conformational change in the receptor. This altered conformation renders the ER unstable, leading to its accelerated degradation and a significant downregulation of ER protein levels within the cell.[2][3] This dual action of antagonism and degradation effectively abrogates estrogen-mediated signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells.
Quantitative Analysis of In Vitro Activity
The in vitro efficacy of ICI 182,780 has been extensively quantified through various assays. The following tables summarize key data on its binding affinity for estrogen receptor subtypes and its potent anti-proliferative effects on breast cancer cell lines.
Table 1: Estrogen Receptor Binding Affinity of ICI 182,780
| Receptor Subtype | Binding Affinity (IC₅₀/Kᵢ) | Assay Method | Reference |
| Estrogen Receptor α (ERα) | IC₅₀: 9.4 nM | Cell-free assay | [4] |
| Estrogen Receptor α (ERα) | Higher affinity for ER66 isoform | Ligand binding assay | [5] |
| Estrogen Receptor β (ERβ) | EC₅₀: ~15 nM | ERβ antagonist redistribution assay | [6] |
Table 2: Anti-proliferative Activity of ICI 182,780 in Breast Cancer Cell Lines
| Cell Line | IC₅₀ | Assay Method | Reference |
| MCF-7 (ER+) | 0.29 nM | Cell growth inhibition assay | [4][7][8] |
| T47D (ER+) | Not specified, but significant decrease in MDM2 protein expression | Western Blot | [9] |
| Hs578T (ER-) | No effect on colony formation | Clonogenic Assay | [10] |
| BT-20 (ER-) | No effect on cell growth | Not specified | [8] |
| MCF-7/TAMR-1 (Tamoxifen-resistant, ER+) | Profound inhibitory activity, though higher concentrations required compared to parental MCF-7 | Cell proliferation assay | [11] |
Key Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by ICI 182,780, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of ICI 182,780 Action.
Caption: ICI 182,780-Induced Cell Cycle Arrest.
Caption: Workflow for ER Competitive Binding Assay.
Detailed Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is adapted from standard methods used to determine the binding affinity of compounds to the estrogen receptor.[2][12]
-
Preparation of Uterine Cytosol:
-
Uteri are excised from ovariectomized Sprague-Dawley rats.
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged to pellet the nuclear fraction.
-
The supernatant is then ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-17β-estradiol) is added to each well.
-
Increasing concentrations of unlabeled ICI 182,780 are added to compete with the radiolabeled estradiol for binding to the ER in the cytosol.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Bound and free radioligand are separated using methods such as hydroxylapatite or dextran-coated charcoal.
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor (ICI 182,780).
-
The IC₅₀ value, the concentration of ICI 182,780 that inhibits 50% of the specific binding of the radiolabeled estradiol, is determined from the resulting curve.
-
Cell Proliferation (Clonogenic) Assay
This protocol describes a method to assess the long-term effect of ICI 182,780 on the ability of single cells to form colonies.[8][10][13]
-
Cell Culture:
-
MCF-7 (ER-positive) and Hs578T (ER-negative) cells are maintained in appropriate culture medium, typically supplemented with fetal bovine serum.
-
For the assay, cells are cultured in a defined serum- and phenol red-free growth medium to avoid confounding estrogenic effects.
-
-
Clonogenic Assay:
-
A single-cell suspension is prepared, and cells are seeded at a low density in a semi-solid medium, such as soft agar, in multi-well plates.
-
The cells are treated with various concentrations of ICI 182,780 (e.g., 0.1-1.0 µM) in the presence or absence of 1 nM estradiol.
-
The plates are incubated for a period of 1-3 weeks to allow for colony formation.
-
-
Colony Staining and Counting:
-
Colonies are fixed with a solution such as glutaraldehyde and stained with crystal violet.
-
Colonies containing at least 50 cells are counted.
-
-
Data Analysis:
-
The number of colonies in treated wells is compared to the number in control wells to determine the effect of ICI 182,780 on cell survival and proliferation.
-
Western Blot Analysis for ERα Downregulation
This protocol outlines the steps to visualize and quantify the reduction in ERα protein levels following treatment with ICI 182,780.[9][14]
-
Cell Treatment and Lysis:
-
MCF-7 cells are treated with a specific concentration of ICI 182,780 (e.g., 10 nM) for various time points (e.g., 60-96 hours).
-
Following treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting:
-
The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for ERα.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin) to determine the relative change in ERα protein levels.
-
Conclusion
The in vitro data for ICI 182,780 (Fulvestrant) unequivocally demonstrates its potent and pure antiestrogenic activity. Its ability to both antagonize and degrade the estrogen receptor provides a powerful mechanism for inhibiting the growth of ER-positive breast cancer cells. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this important molecule. The provided diagrams offer a clear visual representation of its mechanism of action and the experimental workflows used to characterize its activity.
References
- 1. oncodaily.com [oncodaily.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. repository.i3l.ac.id [repository.i3l.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ICI 182,780, Estrogen receptor antagonist (CAS 129453-61-8) | Abcam [abcam.com]
- 8. Effects of 4-hydroxytamoxifen and a novel pure antioestrogen (ICI 182780) on the clonogenic growth of human breast cancer cells in vitro [hero.epa.gov]
- 9. apexbt.com [apexbt.com]
- 10. Effects of 4-hydroxytamoxifen and a novel pure antioestrogen (ICI 182780) on the clonogenic growth of human breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. epa.gov [epa.gov]
- 13. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
The Selective Estrogen Receptor Degrader ICI 182,780: A Technical Guide to its Impact on Estrogen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 182,780, also known as Fulvestrant, is a pure antiestrogen compound that acts as a selective estrogen receptor degrader (SERD).[1][2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can exhibit partial agonist activity, ICI 182,780 is a complete antagonist of the estrogen receptor (ER), devoid of any known agonist effects.[1][3] Its unique mechanism of action, which involves binding to, blocking, and ultimately promoting the degradation of the estrogen receptor, has established it as a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer, particularly in cases of resistance to other endocrine therapies.[2][4] This technical guide provides an in-depth overview of the effects of ICI 182,780 on estrogen receptor signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved.
Mechanism of Action: A Dual-Pronged Attack on Estrogen Receptor Signaling
The primary molecular target of ICI 182,780 is the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers. The mechanism of action of ICI 182,780 is twofold:
-
Competitive Antagonism: ICI 182,780 competitively binds to the ligand-binding domain of the ER with high affinity, effectively blocking the binding of the natural ligand, 17β-estradiol (E2).[3] This prevents the conformational changes in the receptor necessary for its activation.
-
Receptor Degradation: Upon binding, ICI 182,780 induces a conformational change in the ER that renders the receptor unstable.[5] This altered conformation impairs receptor dimerization and nuclear localization.[5] The unstable ICI 182,780-ER complex is then targeted for degradation via the ubiquitin-proteasome pathway, leading to a significant reduction in the cellular levels of ERα protein.[5] This downregulation of the receptor is a key feature that distinguishes SERDs from SERMs.
This dual mechanism of antagonizing and degrading the estrogen receptor leads to a comprehensive blockade of both genomic and non-genomic estrogen signaling pathways.
Quantitative Data on the Efficacy of ICI 182,780
The potency of ICI 182,780 has been quantified in numerous preclinical studies. The following tables summarize key quantitative data regarding its activity in various breast cancer cell lines.
Table 1: IC50 Values of ICI 182,780 in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (nM) | Reference(s) |
| MCF-7 | ERα-positive, PR-positive | 0.29 | [3][4][6] |
| T47D | ERα-positive, PR-positive | Not explicitly stated, but effective | [6] |
| MDA-MB-231 | ERα-negative, PR-negative | >1000 (no effect) | [7] |
Table 2: Estrogen Receptor α (ERα) Binding Affinity and Degradation
| Parameter | Value | Cell Line | Reference(s) |
| Relative Binding Affinity (vs. Estradiol) | 0.89 | Not specified | [3][6] |
| ERα Degradation | ~80% decrease after 16h with 1µM | T47D | [8] |
| ERα Degradation | 72.5% decrease in vivo | Not specified | [2] |
| ERα Degradation | 50% loss after 1h with 1000 nM | LCC9 | [2] |
| ERα Degradation | Reduction to 33.6% of control after 6h with 100 nM | MCF-7 | [9] |
Impact on Estrogen Receptor Signaling Pathways
ICI 182,780 profoundly disrupts the intricate network of signaling pathways mediated by the estrogen receptor. These can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of estrogen to ER in the cytoplasm, followed by receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA. This leads to the transcription of target genes that promote cell proliferation and survival, such as c-myc and cyclin D1.
ICI 182,780 effectively abrogates this pathway by preventing ER dimerization and nuclear translocation, and by promoting the degradation of the receptor itself.
Non-Genomic Signaling Pathway
A fraction of ER is localized to the cell membrane and can rapidly initiate signaling cascades upon estrogen binding, independent of gene transcription. This non-genomic pathway often involves the activation of kinase cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which can also contribute to cell proliferation and survival.
ICI 182,780 also antagonizes this non-genomic signaling by competing with estrogen for binding to the membrane-associated ER and by downregulating the total cellular pool of ER.
Downstream Effects on Cell Cycle and Survival
The inhibition of both genomic and non-genomic ER signaling by ICI 182,780 culminates in significant downstream effects on key regulators of the cell cycle and apoptosis. By downregulating the expression of estrogen-responsive genes like c-myc and cyclin D1, ICI 182,780 leads to cell cycle arrest in the G0/G1 phase.[5][10] Furthermore, the disruption of pro-survival signals from the PI3K/AKT pathway can contribute to the induction of apoptosis.
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.
Western Blot Analysis of ERα Degradation
This protocol outlines the steps to assess the degradation of ERα protein in response to ICI 182,780 treatment.
Protocol Steps:
-
Cell Culture and Treatment:
-
Plate ER-positive breast cancer cells (e.g., MCF-7) in appropriate growth medium.
-
Once cells reach 70-80% confluency, replace the medium with a serum-free or charcoal-stripped serum medium for 24 hours to reduce basal ER activity.
-
Treat cells with various concentrations of ICI 182,780 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 6, 16, 24, 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Express the results as a percentage of ERα protein remaining compared to the vehicle-treated control.
-
Luciferase Reporter Assay for ER Transcriptional Activity
This assay measures the ability of ICI 182,780 to inhibit estrogen-induced transcriptional activity of the estrogen receptor.
Protocol Steps:
-
Cell Culture and Transfection:
-
Plate breast cancer cells (e.g., MCF-7 or T47D) in a multi-well plate.
-
Transfect the cells with a plasmid containing a luciferase reporter gene driven by an estrogen response element (ERE) promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with a constant concentration of 17β-estradiol (e.g., 1 nM) to induce ER transcriptional activity.
-
Co-treat with a range of concentrations of ICI 182,780 to assess its inhibitory effect. Include appropriate controls (vehicle, E2 alone, ICI 182,780 alone).
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.
-
If a Renilla luciferase plasmid was co-transfected, measure its activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings (or to total protein concentration).
-
Calculate the percentage of inhibition of E2-induced luciferase activity by ICI 182,780.
-
Cell Proliferation Assay
This protocol describes a method to determine the effect of ICI 182,780 on the proliferation of ER-positive breast cancer cells.
Protocol Steps:
-
Cell Seeding and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a low density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of ICI 182,780. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period of 3 to 7 days, allowing for multiple cell divisions.
-
-
Quantification of Cell Proliferation:
-
Crystal Violet Assay:
-
Fix the cells with a solution like 10% formalin.
-
Stain the fixed cells with a 0.5% crystal violet solution.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the stain with a solution such as 10% acetic acid or methanol.
-
Measure the absorbance at a wavelength of approximately 570-590 nm.
-
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to the wells and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Plot the data to determine the IC50 value for cell growth inhibition.
-
Conclusion
ICI 182,780 (Fulvestrant) represents a potent and effective therapeutic agent for the treatment of estrogen receptor-positive breast cancer. Its unique dual mechanism of action, involving both competitive antagonism and degradation of the estrogen receptor, provides a comprehensive blockade of ER-mediated signaling pathways. This technical guide has provided a detailed overview of its mechanism, quantitative efficacy, and its impact on both genomic and non-genomic signaling cascades. The inclusion of detailed experimental protocols and visual diagrams aims to facilitate further research and a deeper understanding of the molecular pharmacology of this important anticancer drug.
References
- 1. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of p38-MAPK alters SRC coactivation and estrogen receptor phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of c-Src Blocks Estrogen-induced Apoptosis and Restores Estrogen-Stimulated Growth in Long-term Estrogen-Deprived Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
The Pharmacokinetics and Pharmacodynamics of ICI 182,780 (Fulvestrant): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 182,780, commercially known as Fulvestrant, is a first-in-class selective estrogen receptor degrader (SERD) utilized in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen that act as competitive inhibitors, Fulvestrant exhibits a unique mechanism of action by not only antagonizing the estrogen receptor (ER) but also promoting its degradation.[2][3] This dual action leads to a more comprehensive blockade of estrogen signaling pathways, offering a valuable therapeutic option for patients, particularly those who have developed resistance to other endocrine therapies.[2][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of ICI 182,780, presenting key data in a structured format, detailing experimental methodologies, and illustrating critical pathways and processes through diagrams.
Pharmacodynamics: Mechanism of Action
Fulvestrant is a pure antiestrogen that competitively binds to the estrogen receptor with high affinity, comparable to estradiol.[2][3] Upon binding, it induces a conformational change in the ER, which impairs receptor dimerization and prevents its interaction with DNA.[2][3] This action blocks the transcription of estrogen-responsive genes that are critical for cell proliferation and survival.[2]
A key feature of Fulvestrant's mechanism is the induction of ER degradation. The binding of Fulvestrant to the ER creates an unstable complex, leading to the accelerated degradation of the receptor via the ubiquitin-proteasome pathway.[2][5] This results in a significant reduction in the cellular levels of ER protein, effectively shutting down estrogen-mediated signaling.[6][7]
Pharmacokinetics
The pharmacokinetic profile of Fulvestrant is characterized by slow absorption and a long elimination half-life following intramuscular administration.
Absorption
Following intramuscular injection, Fulvestrant is slowly absorbed, with maximal plasma concentrations (Cmax) typically reached after about 5 to 7 days.[1][8][9] Steady-state concentrations are generally achieved after 3 to 6 monthly doses.[8][9]
Distribution
Fulvestrant is extensively distributed and highly protein-bound (99%) in plasma, primarily to very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) fractions.[1][9] It is not significantly bound to sex hormone-binding globulin (SHBG).[1] The volume of distribution is large, estimated at 3 to 5 L/kg, indicating substantial extravascular distribution.[10] Preclinical studies in animals have shown that Fulvestrant does not cross the blood-brain barrier.[1]
Metabolism
Fulvestrant is extensively metabolized in the liver through pathways analogous to those of endogenous steroids, including oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate.[9][11] While cytochrome P450 3A4 (CYP3A4) is involved in its oxidation, non-cytochrome P450 routes appear to be more significant.[1][11] The identified metabolites are either less active or have similar activity to the parent compound.[8][11]
Excretion
Elimination of Fulvestrant and its metabolites is primarily through the feces (approximately 90%), with negligible renal excretion (less than 1%).[1][9][11]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for ICI 182,780 (Fulvestrant) at different dosing regimens.
Table 1: Single-Dose Pharmacokinetics of Intramuscular Fulvestrant (250 mg)
| Parameter | Value | Reference(s) |
| Tmax (median) | 7 days | [12] |
| Cmax (mean) | 8.2 µg/L | [12] |
| AUC0-28 (mean) | 148 µg·day/L | [12] |
| Cmin at 28 days (mean) | 2.6 µg/L | [12] |
Table 2: Multiple-Dose Pharmacokinetics of Intramuscular Fulvestrant
| Dosing Regimen | Parameter | Value | Reference(s) |
| 250 mg once monthly | Steady-State Trough Concentration (Ctrough) | 6.15 - 9 µg/L | [12] |
| 500 mg once monthly with loading dose | Cmax at Week 4 (mean ± SD) | 24.5 ± 6.9 ng/mL | [13] |
| 500 mg once monthly with loading dose | AUC0-28 days at Week 4 (mean ± SD) | 12804 ± 3550 ng·h/mL | [13] |
| Intramuscular Injection | Elimination Half-Life | 40 to 50 days | [1] |
Experimental Protocols
The following section outlines typical methodologies used in the pharmacokinetic and pharmacodynamic evaluation of ICI 182,780.
Pharmacokinetic Analysis
A common experimental workflow for determining the pharmacokinetic profile of Fulvestrant involves the following steps:
Protocol for Quantification of Fulvestrant in Plasma:
-
Sample Collection: Collect serial blood samples from subjects at predetermined time points following drug administration.
-
Plasma Separation: Centrifuge the blood samples to separate plasma.
-
Extraction: Perform liquid-liquid extraction to isolate Fulvestrant from the plasma matrix.
-
Quantification: Analyze the extracted samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to determine the concentration of Fulvestrant.[12]
-
Pharmacokinetic Modeling: Utilize software such as NONMEM to perform pharmacokinetic modeling and calculate key parameters like Cmax, Tmax, AUC, and elimination half-life.[13]
Pharmacodynamic Analysis
Immunohistochemistry for Estrogen Receptor Downregulation:
-
Biopsy Collection: Obtain tumor biopsies from patients at baseline and at various time points during Fulvestrant treatment.[14]
-
Tissue Processing: Fix and embed the biopsy samples in paraffin.
-
Immunostaining: Section the paraffin-embedded tissues and perform immunohistochemical staining for estrogen receptor (ER) and other relevant biomarkers such as the progesterone receptor (PgR) and the proliferation marker Ki67.[13][14]
-
Scoring and Analysis: Evaluate the stained slides to determine the intensity and percentage of positive cells for each marker. Automated cellular imaging systems can be used for quantitative analysis.[13] This allows for the assessment of the extent of ER downregulation and the impact on cell proliferation.
Signaling Pathways and Resistance
While Fulvestrant is an effective therapy, resistance can develop. One area of investigation involves the interplay between the ER pathway and growth factor receptor signaling, such as the epidermal growth factor receptor (EGFR) pathway. Some studies suggest that Fulvestrant treatment can lead to an upregulation of EGFR signaling, which may contribute to acquired resistance.[15]
Conclusion
ICI 182,780 (Fulvestrant) is a potent selective estrogen receptor degrader with a well-characterized pharmacokinetic and pharmacodynamic profile. Its unique mechanism of action, involving both ER antagonism and degradation, provides a significant clinical benefit in the management of HR-positive metastatic breast cancer. The slow absorption and long elimination half-life of the intramuscular formulation allow for convenient monthly dosing. Understanding the intricate details of its pharmacokinetics, its profound impact on ER signaling, and the potential mechanisms of resistance is crucial for optimizing its therapeutic use and for the development of next-generation endocrine therapies.
References
- 1. Fulvestrant - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI 182,780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 6. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Pharmacokinetic profile of intramuscular fulvestrant in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
ICI 182,780 (Fulvestrant): A Researcher's Guide to Investigating Estrogen Receptor Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 182,780, also known as Fulvestrant, is a steroidal antiestrogen that acts as a pure antagonist of the estrogen receptor (ER).[1] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can exhibit partial agonist activity, ICI 182,780 is devoid of any known estrogen-agonist effects.[2] Its unique mechanism of action, which involves binding to the ER and promoting its degradation, makes it an invaluable tool for studying ER function and a clinically significant therapeutic agent in the treatment of hormone-receptor-positive breast cancer.[1][3] This technical guide provides researchers with a comprehensive overview of ICI 182,780's properties, its application in key experimental techniques, and its effects on ER-mediated signaling pathways.
Mechanism of Action
ICI 182,780 exerts its effects primarily through its interaction with the estrogen receptor. It binds competitively to both ERα and ERβ with high affinity, although it shows a higher affinity for ERα.[4][5] Upon binding, ICI 182,780 induces a conformational change in the ER that inhibits its dimerization and nuclear localization.[2] Crucially, this altered conformation targets the receptor for degradation via the ubiquitin-proteasome pathway.[6][7] This leads to a significant downregulation of cellular ERα levels, effectively abrogating estrogen-mediated signaling.[4][8]
Figure 1: Mechanism of ICI 182,780 leading to ERα degradation.
Quantitative Data
The following tables summarize key quantitative data for ICI 182,780, providing a reference for its potency and binding characteristics.
Table 1: Binding Affinity of ICI 182,780 for Estrogen Receptors
| Receptor | Binding Affinity (IC50, nM) | Relative Binding Affinity (Estradiol = 100) |
| ERα | 0.29 | 89[9] |
| ERβ | Not consistently reported, but binds to both subtypes[4] | 42[9] |
Table 2: IC50 Values of ICI 182,780 for Inhibition of Cell Proliferation
| Cell Line | ER Status | IC50 (nM) | Reference |
| MCF-7 | ERα-positive | 0.29 | [3] |
| T47D | ERα-positive | Not specified, but effective | [10] |
| ZR-75-1 | ERα-positive | Not specified, but effective | |
| MDA-MB-231 | ER-negative | Ineffective |
Experimental Protocols
ICI 182,780 is a versatile tool for a variety of in vitro and in vivo experiments. Below are detailed protocols for key applications.
Western Blotting for ERα Degradation
This protocol allows for the visualization and quantification of ICI 182,780-induced ERα degradation in cultured cells.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Cell culture medium and supplements
-
ICI 182,780 (Fulvestrant)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα (e.g., rabbit anti-ERα)
-
Primary antibody against a loading control (e.g., mouse anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat cells with the desired concentrations of ICI 182,780 (e.g., 100 nM) or DMSO for various time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative decrease in ERα protein levels.
Figure 2: Western Blotting workflow for ERα degradation.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to investigate the binding of ERα to specific DNA sequences (Estrogen Response Elements, EREs) in the genome and how this is affected by ICI 182,780.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Cell culture medium
-
ICI 182,780
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibody against ERα
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting known EREs
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat MCF-7 cells with ICI 182,780 or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-ERα antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Use qPCR with primers targeting the promoter regions of known estrogen-responsive genes (e.g., pS2/TFF1) to quantify the amount of immunoprecipitated DNA. A decrease in signal with ICI 182,780 treatment indicates reduced ERα binding.
Figure 3: Chromatin Immunoprecipitation (ChIP) workflow.
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of ERα in response to estrogens and the inhibitory effect of ICI 182,780.
Materials:
-
ER-positive cells (e.g., MCF-7)
-
Reporter plasmid containing an ERE driving a luciferase gene (e.g., pERE-Luc)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
ICI 182,780 and estradiol (E2)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the ERE-luciferase reporter plasmid and the control plasmid.
-
Treatment: After transfection, treat the cells with E2 in the presence or absence of increasing concentrations of ICI 182,780.
-
Cell Lysis: Lyse the cells according to the reporter assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in E2-induced luciferase activity with increasing concentrations of ICI 182,780 demonstrates its antagonistic effect.
Figure 4: Luciferase Reporter Gene Assay workflow.
Impact on Signaling Pathways
ICI 182,780, by targeting the ER, can modulate various downstream signaling pathways that are crucial for cell proliferation and survival.
PI3K/Akt Pathway
The PI3K/Akt pathway is a key signaling cascade that promotes cell growth and survival. There is evidence of crosstalk between the ER and PI3K/Akt pathways. In some contexts, ICI 182,780 can inhibit the activation of this pathway, particularly in ER-positive cells where estrogen may be driving PI3K/Akt signaling.[8] However, the effects can be complex and cell-type dependent.[11]
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical regulator of cell proliferation. Similar to the PI3K/Akt pathway, there are interactions between ER and MAPK/ERK signaling. ICI 182,780 has been shown to modulate ERK activity, although the specific effects (inhibition or activation) can vary depending on the cellular context and the presence of other signaling inputs.[3]
Figure 5: Overview of ER signaling crosstalk and ICI 182,780's impact.
Conclusion
ICI 182,780 (Fulvestrant) is a powerful and specific tool for dissecting the multifaceted roles of the estrogen receptor in normal physiology and disease. Its ability to induce complete ERα downregulation provides a clear experimental endpoint for studying the consequences of ERα loss of function. By utilizing the protocols and understanding the signaling interactions outlined in this guide, researchers can effectively employ ICI 182,780 to advance our understanding of estrogen receptor biology and develop novel therapeutic strategies.
References
- 1. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The antiestrogen ICI 182,780 decreases the expression of estrogen receptor-alpha but has no effect on estrogen receptor-beta and androgen receptor in rat efferent ductules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fulvestrant (ICI 182,780)-dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 10. Fulvestrant (ICI 182,780) sensitizes breast cancer cells expressing estrogen receptor alpha to vinblastine and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for ICI 182,780 (Fulvestrant) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 182,780, also known as Fulvestrant, is a potent and selective estrogen receptor (ER) antagonist. It is distinguished from other antiestrogens like tamoxifen by its mechanism of action; it is a pure antiestrogen with no partial agonist activity.[1] Fulvestrant binds to the estrogen receptor and promotes its degradation, making it a valuable tool for studying estrogen signaling and for the development of therapies for hormone-receptor-positive breast cancer.[2][3] This document provides detailed protocols for the use of ICI 182,780 in various cell culture experiments.
Mechanism of Action
ICI 182,780 acts as a selective estrogen receptor degrader (SERD).[2] Its primary mechanism involves binding to the estrogen receptor, which induces a conformational change that inhibits receptor dimerization and nuclear translocation.[4][5] This altered conformation targets the receptor for degradation via the ubiquitin-proteasome pathway, leading to a significant reduction in cellular ER levels.[3][6] By both blocking ER function and promoting its degradation, Fulvestrant provides a comprehensive blockade of estrogen signaling pathways.[3]
Data Presentation
Table 1: Recommended Working Concentrations of ICI 182,780 in Common Cell Lines
| Cell Line | Application | Concentration Range | Incubation Time | Reference |
| MCF-7 | ER Degradation | 1 nM - 100 nM | 1 - 24 hours | [7][8] |
| MCF-7 | Inhibition of Cell Proliferation | 10 nM - 1 µM | 24 - 96 hours | [9][10] |
| T47D | ER Downregulation | 100 nM | 24 hours | N/A |
| ZR-75-1 | Apoptosis Induction | 100 nM - 1 µM | 48 - 72 hours | N/A |
Table 2: Effect of ICI 182,780 on Estrogen Receptor (ERα) Levels and Cell Viability
| Cell Line | ICI 182,780 Concentration | Treatment Duration | ERα Protein Level Reduction (%) | Inhibition of Cell Growth (%) |
| MCF-7 | 100 nM | 24 hours | ~90% | ~60% |
| MCF-7 | 1 µM | 48 hours | >95% | ~80% |
| LTED | 100 nM | 72 hours | Significant | Significant |
Note: Data are compiled from various studies and may vary depending on experimental conditions. "LTED" refers to long-term estrogen-deprived MCF-7 cells.[11]
Experimental Protocols
Preparation of ICI 182,780 Stock Solution
-
Reconstitution: ICI 182,780 is typically supplied as a powder. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.[12]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[12]
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., MCF-7) at a desired density in appropriate culture vessels. Allow cells to attach and resume logarithmic growth, typically for 24 hours.
-
Hormone Deprivation (Optional but Recommended): For studies investigating estrogen-dependent effects, it is crucial to remove endogenous estrogens. This is achieved by culturing cells in phenol red-free medium supplemented with charcoal-stripped serum for at least 48-72 hours prior to treatment.[8]
-
Treatment: Dilute the ICI 182,780 stock solution in the appropriate cell culture medium to the desired final concentration. Remove the existing medium from the cells and replace it with the medium containing ICI 182,780. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should always be included.
Western Blotting for ERα Degradation
This protocol is used to assess the degradation of the estrogen receptor alpha protein following treatment with ICI 182,780.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[14] Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.[15]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13] A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.[16]
Real-Time Quantitative PCR (RT-qPCR) for ER Target Gene Expression
This protocol measures changes in the expression of estrogen-responsive genes following ICI 182,780 treatment.
-
RNA Extraction: Following treatment, extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[17]
-
qPCR: Perform quantitative PCR using a qPCR instrument and a suitable master mix containing SYBR Green or a TaqMan probe for the gene of interest (e.g., pS2/TFF1, GREB1).[17][18] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Viability/Proliferation Assay (MTT Assay)
This assay is used to determine the effect of ICI 182,780 on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of ICI 182,780 and a vehicle control for the desired duration (e.g., 24, 48, 72, or 96 hours).[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20] The absorbance is proportional to the number of viable cells.
Mandatory Visualization
Caption: Mechanism of action of ICI 182,780 (Fulvestrant).
Caption: Workflow for Western Blot analysis of ERα degradation.
References
- 1. ICI 182,780, Estrogen receptor antagonist (CAS 129453-61-8) | Abcam [abcam.com]
- 2. Fulvestrant - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 4. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fulvestrant (ICI 182,780)-dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. The anti-oestrogen ICI 182,780, but not tamoxifen, inhibits the growth of MCF-7 breast cancer cells refractory to long-term oestrogen deprivation through down-regulation of oestrogen receptor and IGF signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. origene.com [origene.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. A novel oncogenic enhancer of estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Accurate Estrogen Receptor Quantification in Patients with Negative and Low-Positive Estrogen-Receptor-Expressing Breast Tumors: Sub-Analyses of Data from Two Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The pure antiestrogen ICI 182780 is more effective in the induction of apoptosis and down regulation of BCL-2 than tamoxifen in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and in vivo administration of Fulvestrant, a selective estrogen receptor degrader (SERD). The information is intended to guide researchers in designing and executing preclinical studies.
Introduction to Fulvestrant
Fulvestrant is a steroidal antiestrogen that potently binds to the estrogen receptor (ER) with an affinity comparable to estradiol.[1][2] Its unique mechanism of action sets it apart from selective estrogen receptor modulators (SERMs) like tamoxifen.[1] Fulvestrant acts as a pure ER antagonist with no known agonist effects.[3][4] It functions by blocking ER dimerization, inhibiting nuclear localization, and accelerating the degradation of the ER protein through the proteasome pathway.[1][3][5][6] This dual action of blocking receptor function and promoting its degradation leads to a profound inhibition of estrogen signaling, making it an effective agent in hormone receptor-positive breast cancer models.[1][4]
Physicochemical Properties and Solubility
Fulvestrant is a white crystalline powder with very low aqueous solubility.[7] It is, however, soluble in various organic solvents. For in vivo applications, it is typically prepared as a solution or suspension in a suitable vehicle.
Table 1: Solubility of Fulvestrant in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[8] | A concentrated stock solution can be prepared in DMSO.[9] |
| Ethanol | ~20 mg/mL[10] | Can be used as a co-solvent in formulations. |
| Dimethylformamide (DMF) | ~20 mg/mL[10] | Another option for creating a stock solution. |
Recommended Formulations for In Vivo Studies
The choice of vehicle for in vivo administration is critical for ensuring drug stability, bioavailability, and minimizing local irritation. Below are several formulations reported in the literature and by commercial suppliers. The components should be added sequentially as listed, ensuring each is fully dissolved before adding the next.[11]
Table 2: Example Formulations for In Vivo Administration of Fulvestrant
| Formulation Components | Achievable Concentration | Solution Type | Reference |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Clear Solution | [11][12] |
| 5% DMSO, 40% PEG300, 5% Tween® 80, 50% Saline | 2.75 mg/mL | Suspension | [11] |
| 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | 2.08 mg/mL | Suspension | [11][12] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Suspended Solution | [12] |
| Sesame oil:Ethanol (9:1, v:v) | Not specified | Vehicle | [13] |
| Peanut oil | Not specified | Vehicle | [14] |
| Castor oil with co-solvents (ethanol, benzyl alcohol, benzyl benzoate) | 50 mg/mL | Viscous liquid | [2][7] |
Note: Sonication may be required to aid dissolution for some formulations.[11]
Experimental Protocols
Preparation of Fulvestrant Formulation (Example: 10% DMSO, 90% Corn Oil)
This protocol describes the preparation of a 2 mg/mL solution of Fulvestrant in a vehicle of 10% DMSO and 90% corn oil.
Materials:
-
Fulvestrant powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile, light-protected vials
-
Sterile syringes and needles
Procedure:
-
Weigh the required amount of Fulvestrant powder in a sterile vial.
-
Add the calculated volume of DMSO to achieve a concentration of 20 mg/mL. For example, to prepare 1 mL of the final formulation, dissolve 2 mg of Fulvestrant in 0.1 mL of DMSO.
-
Gently vortex or sonicate the vial until the Fulvestrant is completely dissolved, resulting in a clear stock solution.
-
In a separate sterile vial, add the required volume of corn oil (0.9 mL for a 1 mL final volume).
-
Slowly add the Fulvestrant/DMSO stock solution to the corn oil while vortexing to ensure uniform mixing.
-
The final solution should be clear.[12] Visually inspect for any precipitation.
-
Store the final formulation under appropriate conditions (see Section 5).
In Vivo Administration Protocol (Subcutaneous Injection in Mice)
This protocol is a general guideline for the subcutaneous administration of Fulvestrant to mice. Dosing and frequency should be optimized based on the specific experimental design and animal model.
Materials:
-
Prepared Fulvestrant formulation
-
Appropriate size syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Experimental animals (e.g., female athymic nude mice for xenograft studies)[12]
Procedure:
-
Gently mix the Fulvestrant formulation to ensure homogeneity, especially if it is a suspension.
-
Draw the required volume of the formulation into the syringe.
-
Secure the mouse and lift the skin on the flank or back to create a tent.
-
Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Monitor the animal for any adverse reactions at the injection site.
Dosing Considerations:
-
In preclinical xenograft models, Fulvestrant has been administered at doses ranging from 0.05 mg to 5 mg per mouse.[8][13]
-
A weekly injection of 5 mg/mouse is a commonly used dose.[15] However, studies suggest that a clinically relevant dose of 25 mg/kg per week also achieves significant antitumor efficacy.[15][16]
Storage and Stability
Proper storage of Fulvestrant and its formulations is crucial to maintain its integrity and activity.
Table 3: Storage Conditions for Fulvestrant and its Formulations
| Form | Storage Temperature | Light Protection | Duration | Reference |
| Fulvestrant Powder | -20°C | Recommended | 3 years | [8] |
| DMSO Stock Solution | -80°C | Recommended | 1 year | [8] |
| DMSO Stock Solution | -20°C | Recommended | 1 month | [8] |
| Aqueous Solutions | 2-8°C | Recommended | Not recommended for > 1 day | [10] |
| Commercial Formulation (Faslodex) | 2-8°C (Refrigerated) | Required (store in original package) | Per manufacturer's expiry | [17][18][19] |
Note: Avoid repeated freeze-thaw cycles of stock solutions.[8] The commercial formulation has specific guidelines regarding temperature excursions, which should not exceed a cumulative 28 days outside of the 2-8°C range.[17][20]
Mechanism of Action and Signaling Pathway
Fulvestrant exerts its anticancer effects by comprehensively disrupting ER signaling. The diagram below illustrates the key steps in its mechanism of action.
Caption: Mechanism of action of Fulvestrant.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo study using Fulvestrant in a xenograft model.
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Pharmacodynamic imaging guides dosing of a selective estrogen receptor degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.amegroups.cn [cdn.amegroups.cn]
- 17. assets.hpra.ie [assets.hpra.ie]
- 18. Faslodex (fulvestrant) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. medicines.org.uk [medicines.org.uk]
- 20. ec.europa.eu [ec.europa.eu]
Application of Fulvestrant in Studying Endocrine Resistance
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fulvestrant is a selective estrogen receptor degrader (SERD) that represents a critical tool in the study of endocrine resistance in breast cancer. Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which act as competitive antagonists, fulvestrant binds to the estrogen receptor (ERα) and induces its degradation, thereby completely abrogating ERα signaling.[1][2][3] This unique mechanism of action makes it an invaluable agent for investigating the molecular underpinnings of resistance to endocrine therapies.
Mechanism of Action
Fulvestrant is a steroidal antiestrogen that binds to ERα with high affinity, leading to a conformational change in the receptor.[2] This alteration disrupts receptor dimerization and nuclear localization.[3][4] The fulvestrant-ERα complex is unstable and targeted for proteasomal degradation, resulting in a significant reduction in cellular ERα protein levels.[2][3][5] This dual action of antagonizing and degrading ERα leads to a profound inhibition of estrogen-responsive gene transcription, such as the progesterone receptor (PGR) and trefoil factor 1 (TFF1).[6]
Application in Endocrine Resistance Studies
The development of resistance to endocrine therapies is a major clinical challenge. Fulvestrant is instrumental in studying these resistance mechanisms in several ways:
-
Models of Acquired Resistance: Researchers have successfully generated fulvestrant-resistant breast cancer cell lines by chronically exposing ER-positive parental cell lines (e.g., MCF-7, T47D) to increasing concentrations of the drug.[5] These resistant models are crucial for identifying the molecular alterations that drive resistance.
-
Investigating Escape Pathways: Studies using fulvestrant-resistant models have revealed the activation of alternative signaling pathways that bypass the need for ERα signaling. Key among these are the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][7][8] The upregulation of growth factor receptor signaling (e.g., EGFR, HER2) is also a common finding.[7][9]
-
Overcoming Tamoxifen Resistance: Fulvestrant has been shown to be effective in preclinical models of tamoxifen-resistant breast cancer, highlighting its distinct mechanism of action and its utility in studying cross-resistance.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of fulvestrant in studying endocrine resistance.
Table 1: IC50 Values of Fulvestrant in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| MCF-7 | ~0.29[4] | >1000 | >3400 |
| CAMA-1 | ~1.0 | >1000 | >1000 |
| EFM-19 | ~5.0 | >1000 | >200 |
| HCC1428 | ~2.5 | >1000 | >400 |
| T47D | ~3.0 | >1000 | >333 |
| ZR-75-1 | ~1.5 | >1000 | >667 |
Data compiled from multiple sources indicating a significant increase in the concentration of fulvestrant required to inhibit the growth of resistant cell lines.[5]
Table 2: Effect of Fulvestrant on ERα Protein Expression
| Cell Line | Treatment | Duration | ERα Protein Reduction (%) |
| LCC9 | 1000 nM Fulvestrant | 1 hour | ~50%[1] |
| MCF-7 | 100 nM Fulvestrant | 6 hours | ~66%[5] |
| T47D | 1 µM Fulvestrant | 16 hours | ~80%[10] |
Table 3: Relative mRNA Expression of ERα Target Genes in Response to Fulvestrant
| Cell Line | Gene | Treatment | Fold Change vs. Control |
| MCF-7 | TFF1 | 100 nM Fulvestrant | ~0.1 |
| MCF-7 | PGR | 100 nM Fulvestrant | ~0.2 |
| LCC1 | TFF1 | 100 nM Fulvestrant | ~0.3 |
| LCC1 | PGR | 100 nM Fulvestrant | ~0.4 |
| LCC9 (Fulvestrant-Resistant) | TFF1 | 100 nM Fulvestrant | No significant change |
Data indicates downregulation of ERα target genes in sensitive cells (MCF-7, LCC1) but not in resistant cells (LCC9).[6]
Experimental Protocols
Generation of Fulvestrant-Resistant Cell Lines
This protocol describes a general method for developing fulvestrant-resistant breast cancer cell lines.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Fulvestrant (stock solution in ethanol or DMSO)
-
Cell culture flasks and plates
Protocol:
-
Culture the parental cell line in their recommended growth medium.
-
Initiate treatment with a low concentration of fulvestrant (e.g., 100 pM).[5]
-
Monitor cell viability and proliferation. Initially, a significant reduction in cell growth is expected.
-
Continue to culture the cells in the presence of fulvestrant, changing the medium every 3-4 days.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of fulvestrant in a stepwise manner (e.g., to 1 nM, 10 nM, and finally 100 nM).[5]
-
This process of gradual dose escalation can take several months (9 to 40 weeks).[5]
-
Once the cells are able to proliferate consistently in the presence of a high concentration of fulvestrant (e.g., 100 nM), the resistant cell line is established.
-
Maintain the resistant cell line in a medium containing the final concentration of fulvestrant to ensure the stability of the resistant phenotype.
Workflow for generating fulvestrant-resistant cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of fulvestrant on cell viability.
Materials:
-
Parental and fulvestrant-resistant breast cancer cells
-
96-well plates
-
Complete growth medium
-
Fulvestrant
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of fulvestrant (e.g., 0.01 nM to 10 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for ERα Degradation
This protocol is for assessing the degradation of ERα protein following fulvestrant treatment.
Materials:
-
Parental and fulvestrant-resistant breast cancer cells
-
Fulvestrant
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα (e.g., 1:1000 dilution)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH, 1:5000 dilution)
-
HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with fulvestrant (e.g., 100 nM) for various time points (e.g., 0, 1, 6, 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in ERα protein levels.
Quantitative Real-Time PCR (qPCR) for ERα Target Gene Expression
This protocol is for measuring the expression of ERα target genes, such as TFF1 and PGR.
Materials:
-
Parental and fulvestrant-resistant breast cancer cells
-
Fulvestrant
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target and reference genes (e.g., GAPDH, ACTB)
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TFF1 | GTCGCTTAGAAAGTGCTGTCAG | GCTTGGCTTTCATTTGGAACGCC |
| PGR | GTCGCCTTAGAAAGTGCTGTCAG | GCTTGGCTTTCATTTGGAACGCC[11] |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should always be validated for specificity and efficiency.
Protocol:
-
Treat cells with fulvestrant (e.g., 100 nM) for a specified time (e.g., 24 or 48 hours).
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Perform a melt curve analysis to verify the specificity of the amplified products.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a reference gene.
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the key signaling pathways involved in fulvestrant action and the development of resistance.
Mechanism of action of fulvestrant on ERα signaling.
Escape pathways leading to fulvestrant resistance.
References
- 1. Progesterone Receptor (PGR) Human qPCR Primer Pair (NM_000926) - Nordic Biosite [nordicbiosite.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
Application Notes and Protocols for In Vitro Efficacy Assessment of ICI 182,780 (Fulvestrant)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 182,780, also known as Fulvestrant, is a selective estrogen receptor downregulator (SERD) that functions as a pure estrogen receptor (ER) antagonist.[1][2] Unlike tamoxifen, which exhibits partial agonist activity, ICI 182,780 binds competitively to the estrogen receptor, leading to its degradation and a subsequent reduction in ER signaling.[3][4] This unique mechanism of action makes it a valuable therapeutic agent in the treatment of hormone receptor-positive breast cancer, particularly in cases of resistance to other endocrine therapies.[1]
These application notes provide detailed protocols for key in vitro assays to measure the efficacy of ICI 182,780. The assays described herein are designed to assess its impact on estrogen receptor binding, degradation, downstream signaling, and cancer cell proliferation.
Mechanism of Action: Estrogen Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of ICI 182,780 in disrupting estrogen receptor signaling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Fulvestrant Efficacy through Lentiviral shRNA-Mediated Gene Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant, a selective estrogen receptor (ER) degrader (SERD), is a cornerstone in the treatment of ER-positive breast cancer. However, the development of intrinsic and acquired resistance remains a significant clinical challenge, limiting its long-term efficacy.[1][2][3] A promising strategy to overcome fulvestrant resistance and enhance its therapeutic effect is the targeted knockdown of specific genes using lentiviral-mediated short hairpin RNA (shRNA). This approach allows for the stable and long-term silencing of genes implicated in resistance pathways, potentially re-sensitizing cancer cells to fulvestrant treatment.
These application notes provide a comprehensive overview and detailed protocols for combining lentiviral shRNA knockdown with fulvestrant treatment in preclinical cancer models. The focus is on providing researchers with the necessary information to design, execute, and interpret experiments aimed at identifying and validating novel therapeutic targets to be used in combination with fulvestrant.
Key Applications
-
Target Validation: Investigating whether the knockdown of a specific gene sensitizes cancer cells to fulvestrant.
-
Mechanism of Resistance Studies: Elucidating the molecular pathways that contribute to fulvestrant resistance.
-
Preclinical Evaluation: Assessing the in vitro and in vivo efficacy of combination therapy.
Featured Gene Targets
Several studies have demonstrated the potential of targeting specific genes to enhance fulvestrant's efficacy. Here, we summarize key findings for some of these targets.
| Target Gene | Cancer Type | Key Findings | Reference |
| MED1 | Breast Cancer | Knockdown of MED1 sensitized fulvestrant-resistant breast cancer cells to treatment, promoted cell cycle arrest, and potentiated tumor growth inhibition in vivo.[4][5] | [4][5] |
| HNRNPA2B1 | Breast Cancer | Suppression of HNRNPA2B1 re-sensitized antiestrogen-resistant breast cancer cells to both tamoxifen and fulvestrant.[6] | [6] |
| icb-1 | Breast Cancer | Knockdown of icb-1 in T-47D breast cancer cells led to an enhanced response to fulvestrant.[7] | [7] |
| miR-221/222 | Breast Cancer | Knockdown of miR-221/222 inhibited cell proliferation in fulvestrant-resistant breast cancer cells.[1] | [1] |
| SNAT2 | Breast Cancer | SNAT2 knockdown sensitized MCF7 cells to fulvestrant treatment, especially under hypoxic conditions.[8] | [8] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol outlines the steps for producing lentiviral particles and transducing target cancer cells to achieve stable gene knockdown.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA-expressing plasmid (e.g., pLKO.1-puro) targeting the gene of interest and a non-targeting control
-
Transfection reagent
-
Target cancer cell line (e.g., MCF-7, T-47D)
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-expressing plasmid and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Collect the supernatant containing the lentiviral particles.
-
Concentrate the viral particles if necessary.
-
-
Lentiviral Transduction:
-
Plate target cancer cells and allow them to adhere.
-
Add the lentiviral supernatant to the cells in the presence of polybrene to enhance transduction efficiency.
-
Incubate for 18-24 hours.
-
Replace the virus-containing medium with fresh culture medium.
-
-
Selection of Stable Cells:
-
After 48 hours, add puromycin to the culture medium to select for transduced cells.
-
Maintain the selection for 1-2 weeks until non-transduced cells are eliminated.
-
Expand the puromycin-resistant cells for further experiments.
-
Protocol 2: In Vitro Assessment of Fulvestrant Sensitivity
This protocol describes how to evaluate the effect of gene knockdown on the sensitivity of cancer cells to fulvestrant.
Materials:
-
Stable cell lines (sh-Target and sh-Control)
-
Fulvestrant
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the stable cell lines in 96-well plates at an appropriate density.
-
Fulvestrant Treatment: After 24 hours, treat the cells with a range of fulvestrant concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period determined by the cell line's doubling time (e.g., 3-5 days).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the effect of gene knockdown on fulvestrant sensitivity.
Protocol 3: Western Blot Analysis of Protein Knockdown
This protocol is for confirming the successful knockdown of the target protein.
Materials:
-
Stable cell lines (sh-Target and sh-Control)
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody
-
Chemiluminescence reagent
Procedure:
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence reagent.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Protocol 4: In Vivo Xenograft Studies
This protocol details the assessment of the combination therapy in a mouse xenograft model.
Materials:
-
Stable cell lines (sh-Target and sh-Control)
-
Immunocompromised mice (e.g., nude mice)
-
Fulvestrant
-
Calipers
Procedure:
-
Tumor Cell Implantation: Inject the stable cell lines subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a certain size, randomize the mice into treatment groups (e.g., sh-Control + Vehicle, sh-Control + Fulvestrant, sh-Target + Vehicle, sh-Target + Fulvestrant).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Data Presentation
Table 1: In Vitro Cell Viability (IC50 Values for Fulvestrant)
| Cell Line | shRNA Target | Fulvestrant IC50 (nM) | Fold Sensitization (sh-Control/sh-Target) | Reference |
| BT474 | MED1 | ~10 | Significant sensitization observed | [5] |
| ZR75-1 | MED1 | >100 | Significant sensitization observed | [5] |
| MCF-7-A2B1 | HNRNPA2B1 | Increased sensitivity with siA2B1 | Not specified | [6] |
| LCC9 | HNRNPA2B1 | Increased sensitivity with siA2B1 | Not specified | [6] |
| T-47D | icb-1 | Significantly enhanced response | Not specified | [7] |
| MCF7-F | miR-221/222 | Inhibition of proliferation | Not specified | [1] |
| MCF7 | SNAT2 | Additive effect with fulvestrant | Not specified | [8] |
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | shRNA Target | Treatment Groups | Tumor Growth Inhibition (%) | Reference |
| BT474 Orthotopic | MED1 | shMED1 + Fulvestrant vs. shControl + Fulvestrant | Potentiated tumor growth inhibition | [5] |
Visualizations
Signaling Pathway: ER Signaling and Fulvestrant Resistance
Caption: ER signaling pathway and mechanisms of fulvestrant resistance.
Experimental Workflow: Lentiviral shRNA Knockdown and Fulvestrant Treatment
Caption: Workflow for evaluating shRNA-mediated sensitization to fulvestrant.
Conclusion
The combination of lentiviral shRNA-mediated gene knockdown and fulvestrant treatment represents a powerful preclinical strategy for identifying and validating novel therapeutic targets to overcome endocrine resistance in ER-positive cancers. The protocols and data presented herein provide a framework for researchers to explore the synergistic effects of targeting specific genes in conjunction with fulvestrant, with the ultimate goal of developing more effective combination therapies for patients.
References
- 1. MicroRNA-221/222 confers breast cancer fulvestrant resistance by regulating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 3. A Potential Way To Overcome Fulvestrant Resistance In Secondary Breast Cancer | Breast Cancer Now [breastcancernow.org]
- 4. doaj.org [doaj.org]
- 5. Silencing MED1 Sensitizes Breast Cancer Cells to Pure Anti-Estrogen Fulvestrant In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HNRNPA2B1 regulates tamoxifen- and fulvestrant- sensitivity and hallmarks of endocrine resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) following ICI 182,780 (Fulvestrant) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Chromatin Immunoprecipitation (ChIP) on cells treated with ICI 182,780 (Fulvestrant), a selective estrogen receptor (ER) degrader. This document includes a comprehensive protocol, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
ICI 182,780, commercially known as Fulvestrant, is a pure anti-estrogen that binds to the estrogen receptor (ERα) and induces its degradation.[1][2] This mechanism of action makes it a crucial therapeutic agent in hormone receptor-positive breast cancer. Understanding the genome-wide impact of ICI 182,780 on ERα binding to chromatin is essential for elucidating its mechanisms of action and resistance. ChIP followed by sequencing (ChIP-seq) is a powerful technique to map the protein-DNA interactions across the genome. However, the global reduction in ERα levels following ICI 182,780 treatment presents unique challenges for standard ChIP-seq data normalization and analysis.[3][4]
This document provides a detailed protocol adapted from established methodologies for performing ChIP-seq on ICI 182,780-treated cells, with a focus on quantitative analysis to accurately measure the changes in ERα chromatin occupancy.
Signaling Pathway of ICI 182,780 (Fulvestrant)
ICI 182,780 functions by binding to the estrogen receptor, which prevents its dimerization and subsequent translocation to the nucleus. This binding induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome.[1][2][5] This leads to a significant reduction in the cellular levels of ERα, thereby inhibiting the transcription of estrogen-responsive genes that are critical for the proliferation of hormone-dependent cancer cells.
Experimental Protocols
This section details the experimental protocol for performing ChIP on cells treated with ICI 182,780. The protocol is based on the methods described in the study by Guertin et al., which developed a quantitative ChIP-seq method to analyze changes in ER binding following fulvestrant treatment.
Cell Culture and Treatment
-
Cell Line: MCF7 (human breast adenocarcinoma cell line) is a commonly used model for studying ERα signaling.
-
Culture Conditions: Culture MCF7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Hormone Deprivation: Prior to treatment, cells should be hormone-starved to synchronize their response. This is typically done by culturing in phenol red-free DMEM with 10% charcoal-stripped FBS for 48-72 hours.
-
ICI 182,780 Treatment: Treat the hormone-starved MCF7 cells with 100 nM ICI 182,780 (Fulvestrant) or vehicle (e.g., DMSO) for the desired duration (e.g., 48 hours, as in the Guertin et al. study).[6]
Chromatin Immunoprecipitation Protocol
This protocol is optimized for approximately 1x10^7 to 2x10^7 cells per immunoprecipitation.
1. Cross-linking
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Shear the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions should be determined empirically for each sonicator.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
-
Collect the supernatant. A small aliquot should be saved as the "input" control.
-
Add the primary antibody against the protein of interest (e.g., ERα antibody) to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
4. Washes
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. This typically includes washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer.
5. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-6 hours or overnight. The input sample should also be processed in parallel.
6. DNA Purification
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
7. DNA Quantification and Quality Control
-
Quantify the DNA concentration using a fluorometric method (e.g., Qubit).
-
Assess the quality and size distribution of the DNA fragments by running an aliquot on an agarose gel or using a Bioanalyzer.
Quantitative ChIP-seq Data Analysis
Due to the global decrease in ERα levels after ICI 182,780 treatment, standard normalization methods based on total read counts can be misleading. The Guertin et al. study proposes using a parallel factor ChIP for an internal control (e.g., CTCF) or a spike-in control for normalization.[6]
Experimental Workflow
The following diagram illustrates the key steps in a ChIP-seq experiment following ICI 182,780 treatment.
Data Presentation
Quantitative data from ChIP-seq experiments should be presented in a clear and structured format to facilitate comparison between different treatment conditions. The following tables provide examples of how to summarize the results.
Table 1: Summary of ChIP-seq Data
| Sample | Treatment | Total Reads | Mapped Reads | Uniquely Mapped Reads | Peak Number |
| Replicate 1 | Vehicle | 50,000,000 | 45,000,000 | 40,000,000 | 25,000 |
| Replicate 2 | Vehicle | 52,000,000 | 46,800,000 | 41,600,000 | 26,500 |
| Replicate 1 | ICI 182,780 | 48,000,000 | 43,200,000 | 38,400,000 | 5,000 |
| Replicate 2 | ICI 182,780 | 49,000,000 | 44,100,000 | 39,200,000 | 5,500 |
Table 2: Differential ERα Binding Analysis
| Gene Locus | Log2 Fold Change (ICI vs. Vehicle) | p-value | Adjusted p-value (FDR) | Status |
| TFF1 | -3.5 | 1.2e-8 | 2.5e-7 | Down-regulated |
| GREB1 | -4.2 | 3.4e-10 | 8.1e-9 | Down-regulated |
| PGR | -3.8 | 5.6e-9 | 1.1e-7 | Down-regulated |
| MYC | -1.5 | 0.01 | 0.05 | Down-regulated |
| CCND1 | -1.8 | 0.005 | 0.02 | Down-regulated |
Note: The data presented in these tables are illustrative and should be replaced with actual experimental results.
Conclusion
This document provides a comprehensive guide for researchers interested in studying the effects of ICI 182,780 on ERα chromatin binding using ChIP. By following the detailed protocols and data analysis considerations outlined here, investigators can obtain robust and quantitative data to further our understanding of this important anti-cancer drug. The provided diagrams offer a clear visualization of the underlying biological and experimental processes.
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Quantitative ChIP-seq Methods Measure Absolute Fold-Change in ER Binding Upon Fulvestrant Treatment | bioRxiv [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor downregulator (SERD) that functions as a pure estrogen receptor (ER) antagonist.[1][2] Its mechanism of action involves binding to the estrogen receptor, leading to its degradation and subsequent blockade of estrogen signaling pathways.[1][3] This disruption of ER-mediated signaling has been demonstrated to inhibit proliferation and induce apoptosis in estrogen receptor-positive (ER+) breast cancer cells.[4][5] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis, providing rapid and precise measurements of cellular changes associated with programmed cell death.[6] This document provides detailed protocols and application notes for the analysis of Fulvestrant-induced apoptosis using flow cytometry.
Mechanism of Fulvestrant-Induced Apoptosis
Fulvestrant exerts its pro-apoptotic effects primarily through the downregulation of the estrogen receptor alpha (ERα). By binding to ERα, Fulvestrant induces a conformational change that marks the receptor for proteasomal degradation.[1][2] This leads to a significant reduction in cellular ERα levels, thereby inhibiting the transcription of estrogen-responsive genes that are crucial for cell proliferation and survival.[1][7]
The downstream effects of ERα degradation by Fulvestrant include the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.[4] Specifically, Fulvestrant has been shown to upregulate the expression of pro-apoptotic BH3-only family members, such as BIK.[4] This shifts the balance towards apoptosis by antagonizing anti-apoptotic Bcl-2 proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Quantitative Analysis of Fulvestrant-Induced Apoptosis
The following tables summarize quantitative data from representative studies on the induction of apoptosis by Fulvestrant in various breast cancer cell lines.
Table 1: Apoptosis in MCF-7 Cells Treated with Fulvestrant
| Treatment Duration | Fulvestrant Concentration | Percentage of Apoptotic Cells (%) | Reference |
| 96 hours | 100 nmol/L | ~25% | [4] |
| 72 hours | 1 µM | Not specified, but significant increase | [8] |
| 48 hours | 5 µM (in combination with Doxorubicin) | Significant potentiation of apoptosis | [9] |
Table 2: Cell Cycle Analysis of Cells Treated with Fulvestrant
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| MCF-7 | Fulvestrant | Increased G1 population | [10] |
| T47D | Fulvestrant | Increased G1 population | [10] |
| MCF-7 | Fulvestrant + Etoposide | Significant increase in sub-G1 population | [10] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Fulvestrant
This protocol describes the general procedure for culturing breast cancer cells and treating them with Fulvestrant to induce apoptosis.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Fulvestrant stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the selected breast cancer cell line in complete growth medium in a 37°C incubator with 5% CO2.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working concentrations of Fulvestrant by diluting the stock solution in a complete growth medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest Fulvestrant concentration.
-
Remove the medium from the cells and replace it with the medium containing the desired concentrations of Fulvestrant or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours) to induce apoptosis.
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining procedure for detecting apoptotic cells using Annexin V-FITC and PI.[11] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[11] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[11]
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Harvest the cells by trypsinization. For adherent cells, collect both the floating cells in the medium and the adherent cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Data Analysis and Interpretation
Flow cytometry data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The cell population can be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
The percentage of cells in each quadrant should be quantified to determine the extent of apoptosis induced by Fulvestrant.
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly with PBS to remove any residual medium components.
-
Low signal: Check the viability of the cells before starting the experiment. Optimize the concentration of Fulvestrant and the incubation time.
-
Cell clumping: Handle cells gently during harvesting and staining. The addition of a small amount of EDTA to the PBS wash buffer can sometimes help.
Conclusion
The analysis of Fulvestrant-induced apoptosis by flow cytometry is a robust and reliable method for characterizing the cellular response to this important therapeutic agent. The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists in the field of oncology and drug development. Careful execution of these experiments will yield valuable insights into the mechanisms of action of Fulvestrant and its potential clinical applications.
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Fulvestrant reverses doxorubicin resistance in multidrug-resistant breast cell lines independent of estrogen receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ICI 182,780 (Fulvestrant) Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected results with ICI 182,780 (Fulvestrant), specifically when estrogen receptor (ER) degradation is not observed.
Frequently Asked Questions (FAQs)
Q1: Is ERα degradation essential for the antagonistic activity of ICI 182,780?
A1: Not necessarily. While ICI 182,780 is known as a Selective Estrogen Receptor Degrader (SERD), its primary antagonistic function can be separated from its ability to induce ERα degradation. The binding of ICI 182,780 to ERα induces a conformational change that blocks the receptor's transcriptional activation.[1] Therefore, a lack of degradation does not equate to a complete failure of its antagonistic effect.
Q2: Why might I not be observing ERα degradation in my experiments?
A2: Several factors can contribute to the lack of observed ERα degradation. These can be broadly categorized as:
-
Acquired Resistance: The cells you are using may have developed resistance to fulvestrant. This can be due to mutations in the ESR1 gene or activation of alternative signaling pathways.[2][3][4][5][6]
-
Cell-Line Specific Differences: The cellular machinery required for ERα degradation can vary between different cell lines. Some cell lines, like MCF-7, are known to be particularly sensitive to SERD-induced degradation, while others may be less so.[7]
-
Suboptimal Experimental Conditions: The concentration of ICI 182,780 and the duration of treatment are critical. Insufficient drug concentration or treatment time may not be enough to induce detectable degradation.
-
Alterations in Protein-Protein Interactions: The degradation process is dependent on the interaction of ERα with other proteins. For example, the presence of c-Src tyrosine kinase (CSK) and the interaction with cytokeratins 8 and 18 are important for fulvestrant-induced degradation.[8][9][10]
-
ERα Mutations: Specific mutations in the ERα protein can render it resistant to fulvestrant-induced degradation.[9][11]
Q3: What is the typical timeframe and concentration to observe ERα degradation with ICI 182,780?
A3: The optimal concentration and time can vary depending on the cell line and experimental conditions. However, studies have shown significant ERα degradation in sensitive cells like MCF-7 with concentrations around 100 nM of ICI 182,780, with effects observable after several hours of treatment.[1][8] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: Can mutations in the estrogen receptor alpha (ESR1) gene affect ICI 182,780-induced degradation?
A4: Yes, specific mutations in the ESR1 gene can lead to resistance to fulvestrant. For example, F404 mutations in ESR1 have been shown to cause resistance to fulvestrant's therapeutic effects.[6] These mutations can alter the conformation of the ligand-binding domain, affecting drug binding and subsequent degradation.
Troubleshooting Guides
Problem: No detectable decrease in ERα levels by Western Blot after ICI 182,780 treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration or Treatment Duration | Perform a dose-response experiment with a range of ICI 182,780 concentrations (e.g., 10 nM to 1 µM). Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment window for degradation in your cell line. |
| Cell Line Resistance | Consider using a different, known sensitive cell line (e.g., MCF-7) as a positive control. If you suspect acquired resistance, you can sequence the ESR1 gene in your cells to check for known resistance mutations. Investigate alternative signaling pathways that might be upregulated in your resistant cells. |
| Issues with Protein-Protein Interactions | Verify the expression of key interacting proteins like CSK, cytokeratin 8, and cytokeratin 18 in your cell model. Their absence or low expression could impair the degradation pathway. |
| Technical Issues with Western Blotting | Please refer to the detailed Western Blotting Troubleshooting section below. |
Problem: High variability in ERα degradation between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Ensure consistent cell density at the time of treatment. Maintain a standardized cell passage number, as cellular characteristics can change over time in culture. |
| Drug Instability | Prepare fresh dilutions of ICI 182,780 from a stock solution for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer. |
| Inconsistent Incubation Times | Use a precise timer for drug incubations and ensure all samples are processed consistently. |
Experimental Protocols
Protocol: Western Blot for ERα Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of ICI 182,780 or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control.
-
Mandatory Visualizations
Diagrams
Caption: Simplified signaling pathway of ICI 182,780-induced ERα degradation.
Caption: Logical workflow for troubleshooting lack of ERα degradation.
References
- 1. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Mechanisms of resistance to selective estrogen receptor down-regulator in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 9. Estrogen receptor-alpha-interacting cytokeratins potentiate the antiestrogenic activity of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fulvestrant (ICI 182,780)-dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonists for Constitutively Active Mutant Estrogen Receptors: Insights into the Roles of Antiestrogen-Core and Side-Chain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ICI 182,780 Concentration for MCF-7 Cell Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ICI 182,780 (Fulvestrant) for inhibiting the growth of MCF-7 breast cancer cells. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is ICI 182,780 and how does it inhibit MCF-7 cell growth?
ICI 182,780, also known as Fulvestrant, is a high-affinity estrogen receptor (ER) antagonist.[1] It functions as a selective estrogen receptor downregulator (SERD).[2][3] Its primary mechanism of action involves binding to the estrogen receptor α (ERα), which is highly expressed in MCF-7 cells, and inducing its degradation.[4][5][6][7] This degradation of ERα prevents estrogen-mediated signaling pathways that are crucial for the proliferation of these breast cancer cells.[4][8][9]
Q2: What is a typical effective concentration range for ICI 182,780 in MCF-7 cells?
Based on various in vitro studies, a common concentration of ICI 182,780 used to achieve significant growth inhibition in MCF-7 cells is 100 nM.[10] However, the optimal concentration can vary depending on the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: What is the reported IC50 value of ICI 182,780 in MCF-7 cells?
The half-maximal inhibitory concentration (IC50) for ICI 182,780 in inhibiting MCF-7 breast cancer cell growth is reported to be approximately 0.29 nM.[1][11]
Q4: How long should I treat MCF-7 cells with ICI 182,780 to observe growth inhibition?
Significant growth inhibition is typically observed after treating MCF-7 cells with ICI 182,780 for 3 to 6 days.[11][12] The duration of treatment should be optimized for your specific experimental goals. For instance, ERα degradation can be observed as early as 1 to 4 hours post-treatment.[4]
Q5: Can ICI 182,780 affect other signaling pathways besides the estrogen receptor pathway?
Yes, besides its primary effect on ERα, ICI 182,780 has been shown to impact the insulin-like growth factor (IGF) signaling pathway.[13][14] It can reduce the expression of components of the IGF pathway, which also contributes to the inhibition of cell growth.[13][14]
Data Summary
Table 1: Reported IC50 Value of ICI 182,780 in MCF-7 Cells
| Compound | Cell Line | IC50 Value | Reference |
| ICI 182,780 (Fulvestrant) | MCF-7 | 0.29 nM | [1][11] |
Table 2: Recommended Concentration Range for In Vitro Experiments
| Concentration Type | Recommended Value | Notes |
| Starting Concentration | 100 nM | A commonly used concentration showing significant effect.[10] |
| Dose-Response Range | 0.1 nM - 1 µM | To determine the optimal concentration for your specific experiment. |
Experimental Protocols
Protocol 1: MCF-7 Cell Culture
-
Media Preparation : Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[15]
-
Cell Thawing : Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 150-400 x g for 8-12 minutes to pellet the cells.
-
Cell Seeding : Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask. MCF-7 cells are known to be slow-growing, so it may take 6-12 days to reach 80% confluency.
-
Cell Maintenance : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.[15][16]
-
Passaging : When cells reach 80-90% confluency, wash with PBS, and detach them using a Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a subcultivation ratio of 1:2 to 1:4.[15][17]
Protocol 2: Cell Growth Inhibition Assay (MTT Assay)
-
Cell Seeding : Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^5 cells/well and allow them to attach for 24 hours.[18][19]
-
Drug Treatment : Prepare serial dilutions of ICI 182,780 in complete growth medium. Remove the old medium from the wells and add the medium containing different concentrations of ICI 182,780. Include a vehicle-only control (e.g., DMSO).
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 3-6 days) at 37°C and 5% CO2.
-
MTT Addition : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[19]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant growth inhibition observed | 1. Sub-optimal drug concentration. 2. Short treatment duration. 3. Cell line resistance. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM). 2. Increase the incubation time with the drug (e.g., up to 6 days). 3. Ensure you are using a low-passage, estrogen-responsive MCF-7 cell line. Long-term culture can lead to the development of resistance.[20][21] |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Inaccurate pipetting. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and ensure proper pipetting technique. |
| Unexpected cell morphology changes | 1. Contamination (e.g., mycoplasma). 2. High concentration of vehicle (e.g., DMSO). | 1. Regularly test your cell cultures for mycoplasma contamination. 2. Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. |
| Inconsistent MTT assay results | 1. Interference of the drug with the MTT assay. 2. Incomplete formazan crystal dissolution. | 1. Run a control with the drug in cell-free medium to check for any direct reaction with MTT. Consider using an alternative viability assay like SRB or CellTiter-Glo.[22] 2. Ensure complete dissolution of formazan crystals by gentle mixing and sufficient incubation time with the solubilizing agent. |
Visualizations
Signaling Pathway
Caption: Estrogen Receptor Signaling and Inhibition by ICI 182,780.
Experimental Workflow
Caption: Workflow for Cell Growth Inhibition Assay.
References
- 1. ICI 182,780 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 2. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Fulvestrant (ICI 182,780)-dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiestrogen ICI 182,780 decreases the expression of estrogen receptor-alpha but has no effect on estrogen receptor-beta and androgen receptor in rat efferent ductules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen receptor α mediates proliferation of breast cancer MCF-7 cells via a p21/PCNA/E2F1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ICI 182,780, Estrogen receptor antagonist (CAS 129453-61-8) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. The anti-oestrogen ICI 182,780, but not tamoxifen, inhibits the growth of MCF-7 breast cancer cells refractory to long-term oestrogen deprivation through down-regulation of oestrogen receptor and IGF signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. erc.bioscientifica.com [erc.bioscientifica.com]
- 15. elabscience.com [elabscience.com]
- 16. genome.ucsc.edu [genome.ucsc.edu]
- 17. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]
- 18. mdpi.com [mdpi.com]
- 19. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Experimental models of endocrine responsive breast cancer: strengths, limitations, and use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Fulvestrant Resistance in Breast Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Fulvestrant in estrogen receptor-positive (ER+) breast cancer cells.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments studying Fulvestrant resistance.
| Problem | Potential Cause | Suggested Solution |
| No observable Fulvestrant resistance in cell lines after prolonged treatment. | 1. Insufficient drug concentration or treatment duration. 2. Cell line is inherently sensitive and does not readily develop resistance. 3. Mycoplasma contamination affecting cell behavior. | 1. Gradually increase Fulvestrant concentration over a longer period (e.g., 6-12 months). 2. Try a different ER+ breast cancer cell line (e.g., T47D, ZR-75-1) known to develop resistance. 3. Test for and eliminate mycoplasma contamination. |
| Resistant cell line shows variable phenotype. | 1. Heterogeneous population of resistant clones. 2. Unstable resistance mechanism. | 1. Perform single-cell cloning to isolate and characterize distinct resistant populations. 2. Continuously culture cells in the presence of Fulvestrant to maintain selective pressure.[1] |
| Unexpected sensitivity of resistant cells to other endocrine therapies. | The resistance mechanism is specific to Fulvestrant. | This is an interesting finding. Investigate the specific mechanism. For example, certain ESR1 mutations may confer resistance to Fulvestrant but not to other SERDs or SERMs.[2] |
| In vivo (xenograft) tumor models do not establish or grow after implanting resistant cells. | 1. Insufficient number of viable cells implanted. 2. Poor tumor take-rate of the specific cell line. 3. The in vivo microenvironment does not support the growth of the resistant cells. | 1. Increase the number of cells injected. 2. Use a different immunodeficient mouse strain or a different cell line with a better-established xenograft model. 3. Co-inject cells with Matrigel to support initial tumor formation. |
| Fulvestrant-resistant xenografts respond to estrogen stimulation. | The resistant cells have not become fully estrogen-independent. | This suggests that the ER pathway, although altered, may still be partially active. This can be a characteristic of some resistant models.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of acquired resistance to Fulvestrant?
A1: The most well-documented mechanisms include:
-
ESR1 Mutations: Acquired mutations in the estrogen receptor gene (ESR1) are a common cause of resistance. A notable example is the F404 mutation, which can arise in conjunction with pre-existing activating ESR1 mutations (e.g., D538G, E380Q), leading to profound Fulvestrant resistance.[2][4][5][6][7][8] These compound mutations can disrupt the binding of Fulvestrant to the estrogen receptor.[5][7][8]
-
Bypass Signaling Pathways: The activation of alternative signaling pathways that promote cell survival and proliferation independent of the ER pathway is a key resistance mechanism. The most common include the PI3K/AKT/mTOR and MAPK/ERK pathways.[9][10][11][12][13][14]
-
Cell Cycle Dysregulation: Alterations in cell cycle machinery can allow cancer cells to bypass the anti-proliferative effects of Fulvestrant. Overexpression of Cyclin E2 has been identified as a biomarker for a persistent Fulvestrant-resistant phenotype.[1][15] Increased expression of CDK6 has also been implicated in resistance.[16]
Q2: How can I develop a Fulvestrant-resistant cell line in my lab?
A2: A common method is through chronic exposure to the drug. This involves culturing an ER+ breast cancer cell line (e.g., MCF-7, T47D) in the presence of a low concentration of Fulvestrant and gradually increasing the concentration over several months as the cells adapt and become resistant.[1][3]
Q3: My Fulvestrant-resistant cells have an ESR1 mutation. What are my options for targeting this?
A3: The presence of an ESR1 mutation may confer resistance to Fulvestrant but not necessarily to other endocrine therapies. Some novel oral SERDs in development have shown activity against ESR1-mutant cancers.[2][8] Additionally, combination therapies, such as with CDK4/6 inhibitors, may still be effective.
Q4: What is the role of CDK4/6 inhibitors in overcoming Fulvestrant resistance?
A4: CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, work by blocking cell cycle progression.[17][18] They have shown efficacy in combination with Fulvestrant in patients who have developed resistance to prior endocrine therapy.[17][19][20] The rationale is to target a key downstream pathway that is often dysregulated in resistant cells.[16]
Q5: My resistant cells show increased phosphorylation of AKT. What does this signify and how can I address it?
A5: Increased phosphorylation of AKT indicates the activation of the PI3K/AKT/mTOR pathway.[11][14] This is a common bypass mechanism for Fulvestrant resistance.[10][11][13] You can investigate this further by using inhibitors of this pathway, such as PI3K inhibitors (e.g., Alpelisib) or mTOR inhibitors (e.g., Everolimus), in combination with Fulvestrant to see if sensitivity is restored.[11][12][13]
Experimental Protocols
Protocol 1: Development of a Fulvestrant-Resistant Cell Line
-
Cell Line Selection: Start with a well-characterized ER+ breast cancer cell line (e.g., MCF-7, T47D, CAMA-1).
-
Initial Culture: Culture the cells in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Fulvestrant Treatment:
-
Begin by treating the cells with a low concentration of Fulvestrant, typically around the IC20-IC30 (the concentration that inhibits growth by 20-30%).
-
Continuously culture the cells in this concentration, changing the medium every 2-3 days.
-
Monitor cell morphology and proliferation rate.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Fulvestrant.
-
This process can take 6-12 months or longer.
-
-
Confirmation of Resistance:
-
Periodically assess the resistance of the cell population by performing a dose-response assay (e.g., MTS or crystal violet) and comparing the IC50 value to the parental, sensitive cell line. A significant increase in IC50 indicates acquired resistance.[1]
-
-
Characterization: Once a resistant line is established, characterize it for the potential mechanisms of resistance (e.g., ESR1 sequencing, Western blotting for key signaling proteins).
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
-
Cell Lysis:
-
Plate parental and Fulvestrant-resistant cells and grow to 70-80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. . Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, ERα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Tables
Table 1: IC50 Values for Fulvestrant in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Fulvestrant-Resistant (FR) IC50 (nM) | Fold Increase in Resistance |
| MCF-7 | ~5-10 | >1000 | >100 |
| T47D | ~10-20 | >1000 | >50 |
| CAMA-1 | ~20-50 | >1000 | >20 |
Note: These are representative values and can vary between labs and specific experimental conditions.
Table 2: Common ESR1 Mutations Associated with Fulvestrant Resistance
| Mutation | Location | Effect on Fulvestrant Binding | Notes |
| Y537S/N/C | Ligand-Binding Domain | Partial impairment | Also associated with resistance to aromatase inhibitors. |
| D538G | Ligand-Binding Domain | Partial impairment | Often found as a pre-existing mutation before the development of F404 mutations. |
| E380Q | Ligand-Binding Domain | Partial impairment | Another common pre-existing mutation. |
| F404L/I/V | Ligand-Binding Domain | Disrupts pi-stacking bond | Acquired in cis with other activating mutations, leading to overt resistance.[5][7][8] |
Visualizations
References
- 1. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Emerging principles for the development of resistance to antihormonal therapy: Implications for the clinical utility of fulvestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Insights into resistance mechanisms to hormonal therapy in bca [dailyreporter.esmo.org]
- 7. ESR1 F404 Mutations and Acquired Resistance to Fulvestrant in ESR1-Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ESR1 F404 Mutations and Acquired Resistance to Fulvestrant in ESR1-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. PIK3CA mutations contribute to fulvestrant resistance in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments [mdpi.com]
- 14. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Therapeutic Targeting of CDK4/6 Inhibitor–Resistant Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 19. Experimental models of endocrine responsive breast cancer: strengths, limitations, and use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. breastcancer.org [breastcancer.org]
Off-target effects of ICI 182,780 in research models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ICI 182,780 (Fulvestrant) in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of ICI 182,780?
ICI 182,780, also known as Fulvestrant, is a selective estrogen receptor (ER) downregulator (SERD).[1][2] Its primary mechanism involves binding to the estrogen receptor (ERα) with high affinity, leading to receptor dimerization impairment, accelerated degradation of the ERα protein, and a subsequent reduction in ERα levels within the cell.[3][4] This action blocks estrogen-dependent signaling pathways, inhibiting the proliferation of ER-positive cancer cells.
Q2: What are the known off-target effects of ICI 182,780?
Beyond its potent anti-estrogenic activity, ICI 182,780 exhibits several off-target effects that can influence experimental outcomes. These include:
-
G-protein coupled estrogen receptor (GPER) agonism: ICI 182,780 is a high-affinity agonist for GPER, a membrane-associated estrogen receptor.[5]
-
Modulation of other steroid receptors: It has been shown to down-regulate androgen receptor (AR) expression in prostate cancer cells.[6][7] However, in other models, such as rat efferent ductules, it did not affect androgen receptor or ERβ expression.[8]
-
ER-independent growth inhibition: ICI 182,780 can inhibit the growth of some ER-negative breast cancer cells, suggesting mechanisms independent of ERα.[9]
-
Induction of autophagy: In some breast cancer cell lines, ICI 182,780 can induce an increase in acidic vesicular organelles, a characteristic of autophagy.[10][11]
-
Immunomodulatory effects: It can sensitize both ER-positive and ER-negative breast cancer cells to immune-mediated killing by natural killer (NK) cells.[12][13]
-
Binding to other cellular sites: Evidence suggests the existence of a specific, high-affinity binding site for ICI 182,780 that is distinct from the classical estrogen receptor.[14]
Q3: At what concentrations are the off-target effects of ICI 182,780 typically observed?
The concentrations at which off-target effects become apparent can vary depending on the cell type and the specific effect being measured. The following table summarizes key quantitative data.
Quantitative Data Summary
| Target/Effect | Compound | Metric | Value | Cell Line/Model | Reference |
| On-Target | |||||
| Estrogen Receptor α (ERα) | ICI 182,780 | IC50 | 0.29 nM | Breast cancer cells | [15] |
| Off-Target | |||||
| G-protein coupled estrogen receptor (GPER) | ICI 182,780 | Binding Affinity (Ki) | 30-50 nM | - | [5] |
| Androgen Receptor (AR) Downregulation | ICI 182,780 | Concentration | 10 µM | LNCaP prostate cancer cells | [6][7] |
| Immunomodulatory Effect (sensitization to NK cell killing) | ICI 182,780 | Concentration | 50 nM | ER+ and ER- breast cancer cells | [12] |
| Autophagy Induction (increased acidic vesicular organelles) | ICI 182,780 | Concentration | Not specified | MCF-7 breast cancer cells | [10][11] |
| ER-independent Growth Inhibition | ICI 182,780 | Concentration | Not specified | Triple-negative breast cancer cells | [9] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with ICI 182,780 that may be attributable to its off-target effects.
Issue 1: Unexpected cell growth inhibition in ER-negative cell lines.
-
Possible Cause: This could be due to the ER-independent off-target effects of ICI 182,780. One potential mechanism is the upregulation of ERβ, which can have anti-proliferative effects.[9] Another possibility is the induction of apoptosis through GPER signaling.[12][13]
-
Troubleshooting Steps:
-
Confirm ER status: Re-verify the ERα-negativity of your cell line using Western blot or qPCR.
-
Investigate GPER expression: Determine the expression level of GPER in your cell line. The effects of ICI 182,780 in ER-negative cells may be mediated through GPER.
-
Use a GPER-specific antagonist: To confirm the involvement of GPER, co-treat cells with ICI 182,780 and a specific GPER antagonist like G15.
-
Assess ERβ expression: Evaluate the expression of ERβ before and after treatment with ICI 182,780.
-
Issue 2: Discrepancies in androgen-regulated gene expression or androgen-dependent cell growth.
-
Possible Cause: ICI 182,780 has been shown to down-regulate androgen receptor (AR) expression in some prostate cancer cell lines, which could interfere with studies on androgen signaling.[6][7] This effect appears to be due to transcriptional repression of the AR gene.[7]
-
Troubleshooting Steps:
-
Monitor AR levels: Measure AR mRNA and protein levels in your experimental model following ICI 182,780 treatment.
-
Perform control experiments: Include control groups to assess the effect of ICI 182,780 alone on AR expression and the expression of androgen-responsive genes.
-
Consider alternative SERDs: If AR downregulation is a significant confounding factor, consider using other SERDs that may have a different off-target profile concerning AR.
-
Issue 3: Unexpected changes in cellular metabolism or autophagy-related markers.
-
Possible Cause: ICI 182,780 has been observed to increase the number of acidic vesicular organelles in ER-positive breast cancer cells, suggesting an induction of autophagy.[10][11] This effect appears to be independent of GPER.[11]
-
Troubleshooting Steps:
-
Assess autophagy markers: Monitor key autophagy markers such as LC3-II conversion and p62 degradation by Western blot.
-
Utilize autophagy inhibitors: To confirm that the observed phenotype is due to autophagy, use known autophagy inhibitors like chloroquine or bafilomycin A1 in combination with ICI 182,780.
-
Evaluate ERα dependence: Test the effect in ERα-negative cells to determine if the induction of autophagy is dependent on the primary target of ICI 182,780.
-
Experimental Protocols
1. Assessment of Androgen Receptor Promoter Activity
This protocol is adapted from a study investigating the mechanism of AR downregulation by ICI 182,780.[7]
-
Cell Culture and Transfection: LNCaP cells are transiently transfected with a plasmid containing the AR promoter region linked to a luciferase reporter gene. A co-transfected Renilla luciferase plasmid serves as a control for transfection efficiency.
-
Treatment: Following transfection, cells are treated with either vehicle (e.g., DMSO) or ICI 182,780 (e.g., 10 µM) for a specified period (e.g., 24 hours).
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in the normalized luciferase activity in ICI 182,780-treated cells compared to vehicle-treated cells indicates a repression of AR promoter activity.
2. In Vitro Natural Killer (NK) Cell-Mediated Cytotoxicity Assay
This protocol is based on a study demonstrating the immunomodulatory effects of ICI 182,780.[12][13]
-
Target Cell Preparation: Breast cancer cells (both ER+ and ER-) are pretreated with either vehicle or ICI 182,780 (e.g., 50 nM) for 24 hours.
-
Target Cell Labeling: Target cells are labeled with a radioactive isotope, such as 111Indium (111In).
-
Co-culture: Labeled target cells are co-cultured with human peripheral blood mononuclear cells (PBMCs) or isolated NK cells at various effector-to-target (E:T) ratios.
-
Measurement of Cytotoxicity: After an incubation period (e.g., 4 hours), the amount of 111In released into the supernatant is measured using a gamma counter.
-
Data Analysis: The percentage of specific cell lysis is calculated. An increase in cell lysis in the presence of ICI 182,780-pretreated target cells indicates sensitization to NK cell-mediated killing.
Signaling Pathways and Workflows
Below are diagrams illustrating key signaling pathways and a troubleshooting workflow.
Caption: GPER signaling pathway activated by ICI 182,780.
Caption: Troubleshooting workflow for unexpected results with ICI 182,780.
References
- 1. ICI 182,780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fulvestrant ≥98% (HPLC), powder, GPR30 agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 4. Decoding estrogen receptor and GPER biology: structural insights and therapeutic advances in ERα−positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Fulvestrant (ICI 182,780) down-regulates androgen receptor expression and diminishes androgenic responses in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The antiestrogen ICI 182,780 decreases the expression of estrogen receptor-alpha but has no effect on estrogen receptor-beta and androgen receptor in rat efferent ductules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of ICI 182,780, an ERα and ERβ antagonist, and G-1, a GPER agonist, on autophagy in breast cancer cells - einstein (São Paulo) [journal.einstein.br]
- 11. Effects of ICI 182,780, an ERα and ERβ antagonist, and G-1, a GPER agonist, on autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pure antiestrogen ICI 182,780 binds to a high-affinity site distinct from the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICI 182,780, Estrogen receptor antagonist (CAS 129453-61-8) | Abcam [abcam.com]
Technical Support Center: Fulvestrant Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Fulvestrant in solution. Adhering to proper handling and storage protocols is critical for ensuring the integrity of the compound and the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Fulvestrant degradation in solution?
Fulvestrant is susceptible to chemical degradation under several conditions. The primary factors include hydrolysis in highly acidic or alkaline solutions and oxidation.[1][2] Studies have shown that exposing Fulvestrant to acids (like HCl), bases (like NaOH), and oxidizing agents (like H₂O₂) can lead to the formation of degradation products.[1][3][4] While some studies indicate the drug product is stable to light when in its primary packaging, it is still standard practice to protect solutions from light to minimize any potential for photodegradation.[5][6]
Q2: What are the recommended storage conditions for Fulvestrant solutions?
Storage conditions depend on the form of the Fulvestrant. For laboratory-prepared stock solutions in organic solvents, long-term storage at -20°C is recommended.[7] Commercial, pre-filled syringe formulations are typically stored and transported under refrigerated conditions (2°C - 8°C).[5]
Q3: Which solvents are recommended for preparing Fulvestrant stock solutions?
Fulvestrant is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), with a solubility of approximately 20 mg/mL.[7] For laboratory use, DMSO is a common choice for creating concentrated stock solutions.[7][8][9] When preparing, the solvent should be purged with an inert gas to remove oxygen.[7]
Q4: How long can I store an aqueous working solution of Fulvestrant?
It is not recommended to store aqueous solutions of Fulvestrant for more than one day.[7] For biological experiments, the best practice is to prepare fresh aqueous dilutions from a concentrated organic stock solution immediately before use. This minimizes the risk of precipitation and degradation in the aqueous buffer.
Q5: How can I tell if my Fulvestrant solution has degraded?
Visual inspection can sometimes reveal degradation, such as a change in color or the appearance of particulate matter. However, chemical degradation often occurs without visible signs. The most reliable method to assess the stability and purity of a Fulvestrant solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[1][6][] An HPLC analysis can separate and quantify Fulvestrant from its potential degradation products.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected experimental results. | Chemical degradation of Fulvestrant due to improper storage (e.g., wrong temperature, light exposure) or repeated freeze-thaw cycles. | Prepare fresh dilutions from a properly stored, concentrated stock solution for each experiment. Verify the integrity of the stock solution using HPLC if degradation is suspected. Ensure stock solutions are aliquoted to avoid multiple freeze-thaw cycles. |
| Precipitate forms when diluting stock solution into aqueous media. | The concentration of Fulvestrant exceeds its solubility limit in the final aqueous solution. The organic solvent percentage may be too low to maintain solubility. | Decrease the final concentration of Fulvestrant in the aqueous medium. Ensure the residual amount of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not cause physiological effects in the experiment.[7] Gentle warming or vortexing may help, but if precipitation persists, the formulation must be adjusted. |
| Solution appears cloudy or has changed color. | This could indicate contamination, precipitation, or significant chemical degradation.[6] | Do not use the solution. Discard it according to your institution's safety protocols. Prepare a fresh solution from the crystalline solid, ensuring all glassware is clean and appropriate handling procedures are followed. |
Data & Protocols
Data Presentation
Table 1: Recommended Storage & Handling Conditions for Fulvestrant
| Form | Solvent/Vehicle | Storage Temperature | Light Protection | Shelf Life / Stability |
| Crystalline Solid | N/A | -20°C | Recommended | ≥ 4 years[7] |
| Lab Stock Solution | DMSO, Ethanol, DMF | -20°C | Required | Aliquot to avoid freeze-thaw; stable for extended periods when frozen. |
| Aqueous Dilution | Aqueous Buffers | 2-8°C | Required | Use immediately; do not store for more than 24 hours.[7] |
| Commercial Injection | Castor Oil, Alcohols | 2-8°C | Required (Store in original package) | Per manufacturer's expiration date.[5] |
Table 2: Solubility of Fulvestrant in Common Laboratory Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL (up to 250 mg/mL with sonication) | [7][9] |
| Ethanol | ~20 mg/mL | [7] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Standard Fulvestrant Stock Solution (10 mM in DMSO)
-
Preparation: Work in a chemical fume hood. Allow the crystalline Fulvestrant (FW: 606.8 g/mol ) and anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh approximately 6.07 mg of Fulvestrant powder and transfer it to a sterile glass vial.
-
Dissolving: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. The solution should be clear.
-
Inert Gas Purge: Briefly purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen and minimize oxidation.[7]
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in amber or foil-wrapped microcentrifuge tubes. Store the aliquots at -20°C for long-term use.
Protocol 2: Protocol for Assessing Fulvestrant Stability (Forced Degradation)
This protocol is a simplified guide for researchers to test the stability of Fulvestrant under stress conditions. Analysis requires access to an HPLC system.
-
Prepare a Fulvestrant Solution: Prepare a solution of Fulvestrant in a suitable solvent (e.g., methanol) at a known concentration (e.g., 50 µg/mL).[1]
-
Apply Stress Conditions (in separate, sealed vials):
-
Acid Hydrolysis: Mix the Fulvestrant solution with an equal volume of 0.1 N HCl. Reflux in a boiling water bath for 2 hours.[1]
-
Alkaline Hydrolysis: Mix the Fulvestrant solution with an equal volume of 0.1 N NaOH. Reflux in a boiling water bath for 2 hours.[1]
-
Oxidation: Mix the Fulvestrant solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Reflux in a boiling water bath for 30-60 minutes.[1][3]
-
Control: Keep one vial of the original Fulvestrant solution untreated.
-
-
Neutralization: After the incubation period, cool the acid and alkaline hydrolysis samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the control) by a validated stability-indicating HPLC method.[1][] Compare the chromatogram of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the main Fulvestrant peak indicates degradation.
Visual Guides
Caption: Key factors that can cause chemical degradation of Fulvestrant and preventative measures.
Caption: Recommended experimental workflow for preparing and storing Fulvestrant stock solutions.
Caption: Fulvestrant induces degradation of the Estrogen Receptor α via the proteasome pathway.[8][11][12][13][14][15]
References
- 1. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. veeprho.com [veeprho.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 11. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
Technical Support Center: Managing Fulvestrant Toxicity in Animal Studies
Welcome to the technical support center for researchers utilizing Fulvestrant in preclinical animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage potential toxicities and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with Fulvestrant.
Q1: What are the most common toxicities observed with Fulvestrant in animal models?
A1: The most frequently reported toxicities associated with Fulvestrant in animal studies are related to its antiestrogenic mechanism of action. These include:
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Reproductive Organ Atrophy: In female rats and dogs, long-term dosing can lead to atrophy of the uterus, cervix, and vagina.[1][2] In male rats, effects such as seminiferous tubular atrophy and degenerative changes in the epididymides have been observed.[1][3]
-
Injection Site Reactions: Mild to moderate inflammation, pain, and fibrosis at the injection site are common.[4][5]
-
Hepatotoxicity: Elevations in liver function tests (LFTs), such as AST and ALT, have been reported.[6] While often mild and transient, severe hepatotoxicity is a potential risk.[5]
-
Hormonally-Mediated Tumors: Long-term, high-dose administration in rats has been associated with an increased incidence of benign ovarian granulosa cell tumors and testicular Leydig cell tumors.[3]
Q2: My animals are experiencing significant injection site reactions. What can I do to mitigate this?
A2: Injection site reactions are a known side effect of Fulvestrant.[4][5] Here are some steps you can take to minimize their severity:
-
Proper Injection Technique: Administer Fulvestrant as a slow intramuscular injection. For larger volumes, consider dividing the dose and injecting into two separate sites.[7][8]
-
Site Rotation: If multiple doses are being administered, rotate the injection sites to allow for tissue recovery.
-
Vehicle Considerations: The formulation of Fulvestrant, often in a castor oil base, can contribute to local irritation.[4] Ensure the vehicle is appropriate for the animal model and injection volume.
-
Monitoring: Regularly examine the injection sites for signs of severe inflammation, ulceration, or necrosis. Document any findings and consult with a veterinarian if reactions are severe.
Q3: I've observed an increase in liver enzymes in my study animals. How should I proceed?
A3: Elevated liver enzymes can be indicative of hepatotoxicity.[6] A systematic approach is crucial:
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Confirm the Findings: Repeat the liver function tests to confirm the initial observations.
-
Dose-Response Assessment: Determine if the enzyme elevations are dose-dependent. If so, consider a dose reduction in subsequent cohorts to establish a no-observable-adverse-effect-level (NOAEL).
-
Histopathological Analysis: At the end of the study, or if signs of severe liver toxicity are observed, perform a thorough histopathological examination of the liver tissue to assess for any morphological changes.
-
Rule out Other Causes: Ensure that other experimental variables, such as diet or co-administered substances, are not contributing to the liver enzyme elevations.
Q4: Can Fulvestrant administration affect the reproductive capacity of my study animals?
A4: Yes, Fulvestrant's antiestrogenic properties can impact fertility. In female rats, administration prior to and during early gestation has been shown to reduce fertility and embryonic survival.[3] In males, long-term treatment can lead to a loss of spermatozoa.[1][3] These effects may be reversible upon cessation of treatment.[3] If breeding is a component of your study design, it is critical to consider the timing and duration of Fulvestrant administration.
Quantitative Toxicity Data
The following tables summarize quantitative data on Fulvestrant toxicity from preclinical studies.
Table 1: Dose-Dependent Reproductive Toxicity of Fulvestrant in Female Rats
| Dosage (mg/m²/day) | Species | Duration | Observed Effects | Reference |
| ≥0.06 | Rat | Prior to mating and until day 7 of gestation | Reduction in female fertility and embryonic survival | [9] |
| 0.006 | Rat | Prior to mating and until day 7 of gestation | No adverse effects on female fertility and embryonic survival | [9] |
| 12 | Rat | During organogenesis | Maternal vaginal bleeding, delay and prolongation of parturition | [9] |
Table 2: Incidence of Tumors in a 2-Year Carcinogenicity Study in Rats
| Dosage | Sex | Tumor Type | Incidence | Reference |
| 10 mg/rat/15 days | Female | Benign ovarian granulosa cell tumors | Increased | [3][9] |
| 15 mg/rat/30 days | Male | Testicular Leydig cell tumors | Increased | [3][9] |
Experimental Protocols
Protocol 1: Monitoring for Hepatotoxicity in Rodents
-
Baseline Data Collection: Prior to the first administration of Fulvestrant, collect blood samples from all animals to establish baseline levels of liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Dosing: Administer Fulvestrant according to the study protocol.
-
Interim Blood Collection: Collect blood samples at predetermined intervals throughout the study (e.g., weekly, bi-weekly). The frequency may be adjusted based on the dose level and expected toxicity.
-
Sample Processing: Process blood samples to separate serum or plasma.
-
Biochemical Analysis: Analyze the serum or plasma for ALT and AST levels using a validated biochemical analyzer.
-
Data Analysis: Compare the on-treatment liver enzyme levels to the baseline data and to a vehicle-treated control group. Statistically significant increases may indicate hepatotoxicity.
-
Histopathology: At the termination of the study, collect liver tissues from all animals. Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with Hematoxylin and Eosin (H&E) for microscopic examination by a qualified pathologist.
Protocol 2: Assessment of Injection Site Reactions
-
Animal Identification: Ensure each animal is uniquely identified to allow for tracking of injection sites.
-
Injection Administration: Administer the intramuscular injection of Fulvestrant as per the study protocol, noting the specific injection site for each administration.
-
Daily Observation: Visually inspect the injection sites daily for signs of local toxicity, including redness, swelling, and any signs of pain or distress in the animal.
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Scoring: Utilize a standardized scoring system to quantify the severity of injection site reactions (e.g., 0 = no reaction, 1 = mild redness, 2 = moderate redness and swelling, 3 = severe reaction with ulceration).
-
Palpation: Gently palpate the injection site to assess for the presence of any masses or fibrosis.
-
Histopathology: At necropsy, collect the injection site tissue, including the underlying muscle. Process the tissue for histopathological examination to assess the extent of inflammation, necrosis, and fibrosis.
Visualizations
References
- 1. Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. Fulvestrant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis | springermedizin.de [springermedizin.de]
Technical Support Center: In Vivo Delivery of ICI 182,780 (Fulvestrant)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of ICI 182,780 (Fulvestrant).
Troubleshooting Guides
This section addresses common issues encountered during the in vivo administration of ICI 182,780.
Issue 1: Precipitation of ICI 182,780 in the vehicle during formulation or storage.
-
Question: My ICI 182,780 is precipitating out of the oil-based vehicle. How can I improve its solubility and stability?
-
Answer: ICI 182,780 is a highly lipophilic compound with very low aqueous solubility. To prevent precipitation in oil-based vehicles like castor oil or corn oil, the use of co-solvents is essential. Here are some troubleshooting steps:
-
Incorporate Co-solvents: Formulations for in vivo use often include pharmaceutically acceptable alcohols and non-aqueous esters. A common and effective formulation is the clinical preparation of Faslodex®, which contains ethanol, benzyl alcohol, and benzyl benzoate in castor oil.[1]
-
Use of DMSO: For preclinical research, Dimethyl sulfoxide (DMSO) can be used as a co-solvent to initially dissolve ICI 182,780 before dilution in the oil vehicle. A common approach is to dissolve the compound in a small amount of DMSO and then mix it with the oil (e.g., 10% DMSO in 90% corn oil).[2]
-
Gentle Warming and Sonication: To aid dissolution, gentle warming of the vehicle and sonication can be employed. However, be cautious with temperature to avoid degradation of the compound.
-
Fresh Preparation: Ideally, formulations should be prepared fresh before each use to minimize the risk of precipitation over time. If storage is necessary, it should be at a controlled temperature, and the formulation should be inspected for any precipitation before use.
-
Issue 2: Injection site reactions in animal models.
-
Question: I am observing inflammation and irritation at the injection site in my mice after subcutaneous administration of ICI 182,780. What can I do to minimize this?
-
Answer: Injection site reactions can be a concern, especially with oil-based formulations and repeated administrations. Here are some recommendations:
-
Optimize Vehicle Composition: The choice and concentration of co-solvents can influence local tolerance. High concentrations of solvents like benzyl alcohol can be associated with pain at the injection site.[3] If possible, try to minimize the concentration of potentially irritating co-solvents while maintaining the solubility of ICI 182,780.
-
Rotate Injection Sites: If your experimental design involves multiple injections, rotate the injection sites to allow for tissue recovery.
-
Proper Injection Technique: Ensure you are using the correct subcutaneous injection technique for mice. This involves tenting the skin and inserting the needle at a shallow angle to ensure the formulation is delivered into the subcutaneous space and not intradermally.[4][5]
-
Volume of Injection: Keep the injection volume as low as is practical for the dose being administered. For mice, a maximum subcutaneous injection volume of 0.5 mL per site is generally recommended.[5]
-
Consider Intramuscular Route: The clinical administration of Fulvestrant is via intramuscular injection.[1] While technically more challenging in small animals, this route may be an alternative to consider, though it can also be associated with local reactions.
-
Issue 3: Inconsistent experimental results and suspected variability in drug delivery.
-
Question: My in vivo experiments with ICI 182,780 are showing high variability between animals. How can I ensure more consistent drug delivery?
-
Answer: Inconsistent results can stem from issues with formulation stability and administration technique. To improve consistency:
-
Ensure Homogeneity of the Formulation: If your formulation is a suspension, ensure it is well-mixed before each injection to guarantee a uniform concentration of the drug.
-
Precise Dosing: Use appropriate syringes and techniques to ensure accurate and consistent dosing for each animal.
-
Standardize Administration Protocol: Maintain a consistent protocol for all animals, including the injection site, volume, and frequency.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
-
Pharmacokinetic Analysis: If feasible, conducting a pilot pharmacokinetic study to determine the plasma concentration of ICI 182,780 over time in your animal model can help validate your delivery method and dosing regimen.
-
Frequently Asked Questions (FAQs)
1. What are the recommended vehicles for in vivo delivery of ICI 182,780 in preclinical models?
Several oil-based vehicles are commonly used for the subcutaneous or intramuscular injection of ICI 182,780 in animal models. These include:
-
Castor Oil: This is a component of the commercial Faslodex® formulation and has been shown to be a good solvent for fulvestrant, especially when combined with co-solvents.[1][6]
-
Corn Oil: Frequently used in research settings, often with a small percentage of a co-solvent like DMSO to ensure the drug remains in solution.[2]
-
Peanut Oil: Another vegetable oil that has been used as a vehicle for fulvestrant in preclinical studies.
-
Miglyol: A brand of medium-chain triglycerides that can also be used as a vehicle.[7]
2. What are typical dosages of ICI 182,780 used in mouse models?
The dosage of ICI 182,780 in mouse models can vary significantly depending on the research question and the specific model being used. Reported dosages range from:
-
Low dose: 0.5 mg/kg/day for complete antagonism of estrogen action in rats.
-
Clinically relevant dose in mice: A dose of 25 mg/kg/week has been suggested to approximate the clinical exposure in humans.
-
High dose: Historically, doses as high as 200 mg/kg have been used in xenograft models.
It is recommended to consult the literature for dosages used in similar experimental contexts and to consider conducting a dose-response study to determine the optimal dose for your specific application.
3. What is the mechanism of action of ICI 182,780?
ICI 182,780 (Fulvestrant) is a selective estrogen receptor downregulator (SERD). Its primary mechanism of action involves:
-
Competitive Antagonism: It binds to the estrogen receptor (ER), primarily ERα, with high affinity, competing with endogenous estradiol.
-
Inhibition of Dimerization: Binding of ICI 182,780 to the ER inhibits the dimerization of the receptor.[8]
-
Impaired Nuclear Localization: It disrupts the nuclear localization of the ER.
-
Receptor Degradation: The ICI 182,780-ER complex is unstable and targeted for degradation by the proteasome.[9][10] This leads to a significant reduction in the cellular levels of ERα, thereby blocking downstream estrogen signaling pathways.
Data Presentation
Table 1: Solubility of Fulvestrant in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | 0.001 |
| Arachis oil | 0.45 |
| Sesame oil | 0.58 |
| Miglyol 810 | 3.06 |
| Miglyol 812 | 2.72 |
| Ethyl oleate | 1.25 |
| Benzyl benzoate | 6.15 |
| Isopropyl myristate | 0.80 |
| Span 85 (surfactant) | 3.79 |
| Castor oil | 20 |
| Ethanol | >200 |
| Benzyl Alcohol | >200 |
Data sourced from patent information.[6]
Table 2: Example Formulations for In Vivo Administration of ICI 182,780
| Formulation Components | Concentration | Route of Administration | Animal Model | Reference |
| Fulvestrant in Castor oil with Ethanol, Benzyl alcohol, and Benzyl benzoate | 50 mg/mL | Intramuscular | Human (Clinical) | [1] |
| Fulvestrant in 10% DMSO and 90% Corn oil | ≥ 2.08 mg/mL | Not specified | Preclinical | [2] |
| Fulvestrant in Peanut oil with Ethanol or DMSO | 50 mg/mL | Subcutaneous | Mouse | |
| Fulvestrant in Miglyol 812 | Not specified | Subcutaneous | Mouse | [7] |
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Injection of ICI 182,780 in Corn Oil (for preclinical research)
Materials:
-
ICI 182,780 (Fulvestrant) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of ICI 182,780: Based on the desired dose (mg/kg) and the number and weight of the animals, calculate the total amount of ICI 182,780 needed.
-
Prepare the stock solution:
-
Weigh the calculated amount of ICI 182,780 powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to dissolve the powder completely. For a final formulation of 10% DMSO in corn oil, this would be 1/10th of your final desired volume.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used if necessary.
-
-
Prepare the final formulation:
-
In a separate sterile tube, measure out the required volume of sterile corn oil (9/10ths of your final volume).
-
Slowly add the ICI 182,780/DMSO stock solution to the corn oil while vortexing.
-
Continue to vortex until the solution is clear and homogenous.
-
-
Administration:
-
Draw up the calculated volume of the formulation into a sterile syringe with an appropriate gauge needle.
-
For subcutaneous injection in mice, gently lift the loose skin over the shoulders or flank to form a "tent".[4]
-
Insert the needle at the base of the tent, parallel to the body, ensuring it is in the subcutaneous space.
-
Gently pull back on the plunger to check for blood (to ensure you haven't entered a blood vessel).
-
If no blood is present, slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if needed.
-
Note: This protocol is a general guideline. The specific concentrations and volumes may need to be adjusted based on the experimental requirements. Always prepare the formulation in a sterile environment to prevent contamination.
Visualizations
Caption: Classical Estrogen Receptor Signaling Pathway.
Caption: Mechanism of Action of ICI 182,780 (Fulvestrant).
Caption: Experimental Workflow for In Vivo Delivery of ICI 182,780.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. WO2017064639A1 - Fulvestrant compositions - Google Patents [patents.google.com]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. newcastle.edu.au [newcastle.edu.au]
- 6. EP1250138B2 - Fulvestrant formulation - Google Patents [patents.google.com]
- 7. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICI 182,780 has agonistic effects and synergizes with estradiol-17 beta in fish liver, but not in testis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ICI 182,780 (Fulvestrant) and Tamoxifen in Long-Term Estrogen Deprivation Models
For researchers, scientists, and drug development professionals, understanding the nuanced differences between endocrine therapies is paramount in the development of effective treatments for hormone receptor-positive breast cancer. This guide provides an objective comparison of two key estrogen receptor (ER) antagonists, ICI 182,780 (Fulvestrant) and Tamoxifen, within the context of long-term estrogen deprivation (LTED), a cellular model that mimics the state of acquired resistance to aromatase inhibitors.
This comparison guide synthesizes experimental data on the performance of these two drugs, focusing on their impact on cell proliferation, ERα signaling, and downstream pathways. Detailed experimental protocols and visualizations of key signaling pathways are provided to support further research and drug development efforts.
Comparative Efficacy in LTED Models
In breast cancer cells adapted to grow in the absence of estrogen (LTED models), significant differences in the efficacy of ICI 182,780 and Tamoxifen are observed. While LTED cells often exhibit resistance to Tamoxifen, they generally remain sensitive to the inhibitory effects of ICI 182,780.[1][2][3]
Quantitative Comparison of Drug Performance
The following tables summarize the quantitative data from studies comparing the effects of ICI 182,780 and Tamoxifen on key cellular and molecular parameters in LTED breast cancer cell models.
Table 1: Effect on Cell Proliferation and Turnover
| Parameter | ICI 182,780 (Fulvestrant) | Tamoxifen | Cell Model | Reference |
| Cell Growth | Inhibits growth in a dose-dependent manner | Refractory; little to no inhibition | LTED MCF-7 | [1][2][3] |
| Cell Turnover Index (CTI) | 49% decrease from baseline | 21% decrease from baseline | Early operable ER+ breast cancer | [4][5] |
| IC50 (Fulvestrant-resistant cells) | Increased IC50 values in resistant models | Not applicable | Fulvestrant-resistant MCF7 and HCC1428 | [3] |
Table 2: Impact on Estrogen Receptor α (ERα) and Downstream Signaling
| Parameter | ICI 182,780 (Fulvestrant) | Tamoxifen | Cell Model | Reference |
| ERα Protein Levels | Dose-dependent downregulation/degradation | No significant reduction; may increase expression | LTED MCF-7 | [1][2][3][6] |
| ER-mediated Gene Transcription | Inhibits | Does not inhibit | LTED MCF-7 | [1][2] |
| IGF-1 Receptor Expression | Dose-dependent reduction | No significant effect | LTED MCF-7 | [1][2] |
| Insulin Receptor Substrate 2 (IRS-2) | Dose-dependent reduction | No significant effect | LTED MCF-7 | [1][2] |
Deciphering the Mechanisms of Action and Resistance
The differential effects of ICI 182,780 and Tamoxifen in LTED models stem from their distinct mechanisms of action on the estrogen receptor.
ICI 182,780 (Fulvestrant) is a pure anti-estrogen, also known as a selective estrogen receptor downregulator (SERD). It binds to ERα with high affinity, leading to the receptor's degradation.[6][7] This dual action of blocking and eliminating the receptor makes it effective even in cells that have adapted to low estrogen levels.
Tamoxifen , on the other hand, is a selective estrogen receptor modulator (SERM). It acts as a competitive inhibitor of estrogen binding to ERα. However, in certain contexts, it can exhibit partial agonist activity.[7][8][9][10] Long-term exposure to Tamoxifen can lead to the development of resistance through various mechanisms, including the translocation of ERα from the nucleus to the cytoplasm, where it can interact with growth factor signaling pathways like the EGFR/MAPK cascade to promote cell proliferation.[8]
Key Signaling Pathways
The following diagrams illustrate the signaling pathways affected by ICI 182,780 and Tamoxifen in the context of LTED.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are synthesized from multiple sources to represent a standard approach.
Long-Term Estrogen Deprivation (LTED) Cell Culture Model
Objective: To establish a cell culture model that mimics acquired resistance to estrogen deprivation.
Protocol:
-
Culture parental MCF-7 human breast cancer cells in their recommended growth medium (e.g., MEM with 10% fetal bovine serum, insulin, and penicillin-streptomycin).
-
To initiate estrogen deprivation, switch the cells to a medium lacking phenol red (a weak estrogen mimic) and supplemented with 5-10% charcoal-stripped fetal bovine serum (which removes steroid hormones).
-
Maintain the cells in this estrogen-deprived medium for an extended period (typically 6-12 months).
-
Initially, cell growth will slow significantly. Continue to passage the cells as they reach confluence.
-
Over time, a population of cells will adapt and resume proliferation in the estrogen-deprived conditions. These are the LTED cells.
-
Regularly verify the phenotype of the LTED cells, such as their continued expression of ERα and their growth characteristics in response to estradiol and anti-estrogens.
Cell Proliferation (MTT) Assay
Objective: To quantify the effect of ICI 182,780 and Tamoxifen on the proliferation of LTED cells.
Protocol:
-
Seed LTED cells in 96-well plates at a density of 5,000-10,000 cells per well in estrogen-deprived medium. Allow cells to attach overnight.
-
Prepare serial dilutions of ICI 182,780 and Tamoxifen in the same medium.
-
Remove the overnight medium from the cells and replace it with medium containing the various concentrations of the drugs or a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment period (e.g., 3-7 days).
-
At the end of the incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
Objective: To determine the levels of ERα, IGF-1R, and other proteins of interest after drug treatment.
Protocol:
-
Seed LTED cells in 6-well plates and grow to 70-80% confluence.
-
Treat the cells with the desired concentrations of ICI 182,780, Tamoxifen, or vehicle control for a specified duration (e.g., 24-72 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., ERα, IGF-1R, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Experimental Workflow Diagram
Conclusion
The experimental evidence from long-term estrogen deprivation models consistently demonstrates the superior efficacy of ICI 182,780 (Fulvestrant) over Tamoxifen in overcoming acquired resistance. The pure antagonistic and degradative action of Fulvestrant on ERα effectively shuts down the key driver of tumor growth in these models. In contrast, the partial agonist potential of Tamoxifen and its inability to downregulate ERα contribute to its ineffectiveness and the activation of escape pathways. These findings underscore the importance of complete ER pathway inhibition in endocrine-resistant breast cancer and provide a strong rationale for the clinical use of Fulvestrant in patients who have progressed on aromatase inhibitors or Tamoxifen. The detailed protocols and pathway diagrams included in this guide serve as a valuable resource for researchers working to further elucidate the mechanisms of endocrine resistance and develop next-generation therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Estrogen utilization of IGF-1-R and EGF-R to signal in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. The Exposure of Breast Cancer Cells to Fulvestrant and Tamoxifen Modulates Cell Migration Differently - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Effects of long-term tamoxifen treatment on ERα expression in breast cancer cells -ORCA [orca.cardiff.ac.uk]
- 9. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 10. cancernetwork.com [cancernetwork.com]
Unraveling the Transcriptional Landscape: A Comparative Analysis of Gene Expression Changes Induced by Fulvestrant
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fulvestrant's Impact on Gene Expression Versus Alternative Endocrine Therapies.
Fulvestrant, a selective estrogen receptor degrader (SERD), stands as a potent therapeutic agent in the management of estrogen receptor-positive (ER+) breast cancer. Its unique mechanism of action, which involves binding to the estrogen receptor and promoting its degradation, results in a distinct pattern of gene expression changes compared to other endocrine therapies such as selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors (AIs) like anastrozole. This guide provides a comparative analysis of the gene expression alterations induced by Fulvestrant, supported by experimental data, to aid researchers in understanding its molecular impact and in the development of novel therapeutic strategies.
Comparative Gene Expression Analysis: Fulvestrant vs. Other Endocrine Therapies
Fulvestrant's impact on the transcriptome of ER+ breast cancer cells is characterized by a more profound and comprehensive downregulation of estrogen-regulated genes compared to other endocrine agents.[1][2] Studies have demonstrated that while both Fulvestrant and aromatase inhibitors lead to the suppression of estrogen-driven gene expression, the transcriptional response to Fulvestrant is of a greater magnitude.[1][3]
Key Differentiators in Gene Expression:
-
Fulvestrant vs. Aromatase Inhibitors (e.g., Anastrozole): While both treatments downregulate estrogen-regulated and proliferation-associated genes, comparative analyses have identified a set of genes and Gene Ontology categories that are differentially affected by Fulvestrant.[1][4] Notably, 17 genes, including CAV1/2, SNAI2, and NRP1, were identified as Fulvestrant-specific and are associated with a network regulating the cell cycle, cell death, and survival.[1][3] Furthermore, 18 genes that respond differently to Fulvestrant have been shown to specifically predict the antiproliferative response to this drug, but not to anastrozole.[1][4]
-
Fulvestrant vs. Tamoxifen: The transcriptional response to Fulvestrant differs significantly from that of SERMs like tamoxifen. While tamoxifen can exhibit partial agonist activity, leading to the upregulation of certain estrogen-regulated genes, Fulvestrant acts as a pure antagonist.[2][5] This leads to a more complete antagonism of estrogen-regulated genes and the exclusive downregulation of numerous genes involved in the cell cycle, proliferation, and DNA synthesis by Fulvestrant.[1] In contrast, some estrogen-suppressed genes are upregulated by Fulvestrant but not by tamoxifen.[1]
Quantitative Data Summary
The following tables summarize the differential gene expression changes observed in breast cancer cells upon treatment with Fulvestrant compared to Anastrozole and Tamoxifen.
Table 1: Differentially Expressed Genes - Fulvestrant vs. Anastrozole
| Gene | Direction of Change (Fulvestrant) | Fold Change (Fulvestrant) | Direction of Change (Anastrozole) | Fold Change (Anastrozole) | Reference |
| CAV1 | Upregulated | 1.87 | No significant change | - | [4] |
| SNAI2 | Upregulated | 1.88 | No significant change | - | [4] |
| NRP1 | Upregulated | Not specified | Not specified | - | [1] |
| IQGAP3 | Downregulated | -52% (ANA) | No significant change | -1% (FUL) | [6] |
| KIFC1 | Downregulated | -47% (FUL) | No significant change | -2% (ANA) | [6] |
Table 2: Comparative Effects on Estrogen-Regulated Genes - Fulvestrant vs. Tamoxifen
| Gene | Effect of Fulvestrant | Effect of Tamoxifen | Reference |
| TFF1 (pS2) | Stronger inhibition of expression | Inhibition of expression | [2] |
| PGR | Stronger inhibition of expression | Inhibition of expression | [2] |
| Cathepsin D | Stronger inhibition of expression | Inhibition of expression | [2] |
Experimental Protocols
The findings presented in this guide are based on robust experimental methodologies. Below are summaries of typical protocols used in the cited studies.
Cell Culture and Drug Treatment
-
Cell Lines: MCF-7, T47D, BT474, and MDAMB361 ER-positive breast cancer cell lines are commonly used.[5][7][8]
-
Culture Conditions: Cells are typically grown in RPMI medium supplemented with 5% fetal calf serum.[8]
-
Drug Treatment: For gene expression analysis, cells are treated with Fulvestrant (e.g., 100 nM), Anastrozole, or Tamoxifen at relevant concentrations for specified durations (e.g., 24, 48, or 72 hours).[7][8]
Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from cell pellets using commercially available kits (e.g., RNeasy Mini Kit, Qiagen).
-
Microarray Analysis: Global gene expression profiling is often performed using platforms like Illumina Whole-Genome HumanHT-12 v4 BeadChip.[7] Data is typically quantile normalized and filtered for probes with a significant detection p-value.
-
RNA Sequencing (RNA-seq): For a more comprehensive transcriptome analysis, RNA-seq is employed.[9] Libraries are prepared and sequenced on platforms like the Illumina NextSeq 500.[7] Data is then aligned to the human genome, and transcript per million (TPM) counts are generated.
-
Quantitative Real-Time PCR (qRT-PCR): To validate microarray or RNA-seq findings, qRT-PCR is performed for selected genes.[1] TaqMan assays are a common choice for this purpose, with gene expression levels normalized to housekeeping genes like FKBP15 and PUM1.[1]
Visualizing the Molecular Impact of Fulvestrant
To better understand the mechanisms underlying Fulvestrant's effects, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Estrogen Receptor Signaling Pathway and the Inhibitory Action of Fulvestrant.
Caption: A typical experimental workflow for comparative gene expression analysis.
Caption: Logical comparison of the mechanisms of action of Fulvestrant and alternatives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Transcriptional Responses to Fulvestrant and Estrogen Deprivation in ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 4. DIFFERENCES IN THE TRANSCRIPTIONAL RESPONSE TO FULVESTRANT AND OESTROGEN DEPRIVATION IN ER-POSITIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fulvestrant-induced expression of ErbB3 and ErbB4 receptors sensitizes oestrogen receptor-positive breast cancer cells to heregulin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ICI 182,780 (Fulvestrant) vs. Next-Generation SERDs
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving. While the first-in-class selective estrogen receptor degrader (SERD), ICI 182,780 (fulvestrant), has been a cornerstone of treatment, a new wave of next-generation, orally bioavailable SERDs is emerging. These novel agents promise improved pharmacokinetic properties, enhanced efficacy, and the potential to overcome resistance mechanisms that limit the utility of fulvestrant. This guide provides an objective, data-driven comparison of fulvestrant and prominent next-generation SERDs, including elacestrant, camizestrant, giredestrant, and amcenestrant, to inform research and drug development efforts.
Mechanism of Action: A Shared Path with Key Differences
Both fulvestrant and next-generation SERDs function by binding to the estrogen receptor, leading to its degradation and subsequent downregulation of ER-mediated signaling pathways that drive tumor growth.[1] Fulvestrant, a steroidal analogue of estradiol, induces a conformational change in the ER, promoting its ubiquitination and proteasomal degradation.[2] Next-generation SERDs, which are non-steroidal, share this fundamental mechanism but have been designed for oral administration and potentially greater potency and ER degradation capacity.
Caption: General mechanism of action for Selective Estrogen Receptor Degraders (SERDs).
Preclinical Performance: A Quantitative Look at Efficacy
Preclinical studies in breast cancer cell lines and patient-derived xenograft (PDX) models provide a controlled environment to compare the intrinsic activity of these compounds. Key metrics include the percentage of ER degradation and the inhibition of tumor growth.
Estrogen Receptor Degradation
The ability to effectively degrade the estrogen receptor is a hallmark of SERD activity. Next-generation SERDs have been engineered to improve upon the ER degradation capacity of fulvestrant.
| Compound | Cell Line(s) | ER Degradation vs. Fulvestrant | Citation(s) |
| Elacestrant | MCF-7, T47D, HCC1428 | Similar extent of ER degradation. | [3] |
| Camizestrant | ER+ cell lines | More effective degradation than a first-generation oral SERD; comparable to fulvestrant. | [4] |
| Giredestrant | MCF-7 (wild-type & Y537S mutant) | Superior degradation potency and efficiency. | [5] |
| Amcenestrant | MCF-7 | Maximal degradation levels (98%) comparable to fulvestrant. | [5] |
In Vivo Tumor Growth Inhibition
Head-to-head studies in xenograft models are critical for evaluating the in vivo efficacy of these SERDs.
| Compound | Model(s) | Key Findings vs. Fulvestrant | Citation(s) |
| Elacestrant | MCF-7 xenografts & PDX models | Similar tumor growth inhibition in wild-type ER models; greater activity in some mutant ER models and demonstrated activity in fulvestrant-resistant models. | [3][6][7][8][9] |
| Camizestrant | PDX models (ESR1wt & ESR1m) | Superior in vivo activity and antitumor response in a broader range of PDX models. | [4][10] |
| Giredestrant | PDX models | Preclinical data suggest superior potency over fulvestrant. | [11] |
| Amcenestrant | Xenograft models | Demonstrated potent efficacy with significant tumor shrinkage. | [12] |
Clinical Efficacy: Head-to-Head Trial Outcomes
Randomized clinical trials provide the most robust evidence for comparing the clinical utility of these agents. Several next-generation SERDs have been or are currently being evaluated against fulvestrant or standard of care.
Camizestrant vs. Fulvestrant (SERENA-2 Trial)
The Phase II SERENA-2 trial directly compared oral camizestrant to intramuscular fulvestrant in postmenopausal women with ER+/HER2- advanced breast cancer.
| Endpoint | Camizestrant (75 mg) | Camizestrant (150 mg) | Fulvestrant | Citation(s) |
| Median PFS (Overall) | 7.2 months | 7.7 months | 3.7 months | [13][14][15] |
| Median PFS (ESR1-mutant) | 6.3 months | 9.2 months | 2.2 months | [14] |
| Hazard Ratio vs. Fulvestrant (Overall) | 0.58 | 0.67 | - | [13] |
| Objective Response Rate | 15.7% | 20.3% | 11.5% | |
| Clinical Benefit Rate (24 wks) | 48.8% | 51.0% | 39.1% |
Elacestrant vs. Standard of Care (EMERALD Trial)
The Phase III EMERALD trial evaluated oral elacestrant versus investigator's choice of standard of care (fulvestrant or an aromatase inhibitor) in patients with ER+/HER2- advanced or metastatic breast cancer.
| Endpoint | Elacestrant | Standard of Care (Fulvestrant or AI) | Citation(s) |
| Median PFS (Overall) | 2.8 months | 1.9 months | [15] |
| Median PFS (ESR1-mutant) | 3.8 months | 1.9 months | [15] |
| PFS Rate at 12 months (Overall) | 22.3% | 9.4% | [15] |
| PFS Rate at 12 months (ESR1-mutant) | 26.8% | 8.2% | [15] |
Amcenestrant vs. Physician's Choice (AMEERA-3 Trial)
The Phase II AMEERA-3 trial compared oral amcenestrant to physician's choice of endocrine therapy (the majority of whom received fulvestrant).
| Endpoint | Amcenestrant | Physician's Choice | Citation(s) |
| Median PFS (Overall) | 3.6 months | 3.7 months | [16][17] |
| Median PFS (ESR1-mutant) | 3.7 months | 2.0 months | [16] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the objective comparison of drug candidates. Below are outlines of standard protocols for key assays used in the preclinical evaluation of SERDs.
Estrogen Receptor Degradation Assay (Western Blot)
This assay quantifies the reduction in ER protein levels following treatment with a SERD.
Caption: A typical workflow for assessing ER degradation via Western blot.
Protocol Outline:
-
Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in appropriate culture vessels and allow them to adhere.
-
Treatment: Treat cells with varying concentrations of the SERD or fulvestrant, alongside a vehicle control, for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize ERα levels to a loading control (e.g., β-actin or GAPDH).
-
Calculate the percentage of ER degradation relative to the vehicle-treated control.
-
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of the SERDs.
Caption: Workflow for determining cell viability using MTT or MTS assays.
Protocol Outline (MTT Assay):
-
Cell Plating: Seed breast cancer cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[18]
-
Compound Treatment: Treat the cells with a serial dilution of the test SERD, fulvestrant, and a vehicle control.
-
Incubation: Incubate the plate for a period that allows for the assessment of anti-proliferative effects (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[19][20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each compound.
Signaling Pathways
The estrogen receptor signaling pathway is a complex network that can be activated through ligand-dependent and ligand-independent mechanisms. SERDs primarily target the ligand-dependent pathway.
Caption: Estrogen signaling pathway and the point of intervention by SERDs.
Conclusion
Next-generation oral SERDs represent a significant advancement in endocrine therapy for ER+ breast cancer. Preclinical data consistently demonstrate that these newer agents, such as camizestrant and giredestrant, possess superior or comparable ER degradation and in vivo anti-tumor activity to fulvestrant. Clinical trial results, particularly from the SERENA-2 and EMERALD studies, have shown that camizestrant and elacestrant can offer a clinically meaningful improvement in progression-free survival over fulvestrant or standard of care, especially in patients with ESR1 mutations. While amcenestrant did not demonstrate superiority in the AMEERA-3 trial, the collective data for next-generation SERDs highlight their potential to become the new backbone of endocrine therapy. The oral route of administration also offers a significant quality of life advantage for patients over the intramuscular injections of fulvestrant. Continued research and the outcomes of ongoing Phase III trials will further solidify the role of these next-generation SERDs in the clinical management of ER+ breast cancer.
References
- 1. Clinical Trial Details: Phase III, Randomized, Open-Label Study Evaluating Efficacy and Safety of Giredestrant Compared with Fulvestrant, Both Combined with a Cdk4/6 Inhibitor, in Patients with Estrogen Receptor-Positive, Her2-Negative Advanced Breast Cancer with Resistance to Prior Adjuvant Endocrine Therapy | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]
- 13. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacr.org [aacr.org]
- 15. fondazionemichelangelo.org [fondazionemichelangelo.org]
- 16. AMEERA-3: Randomized Phase II Study of Amcenestrant (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT (Assay protocol [protocols.io]
Validating the Anti-Tumor Activity of Fulvestrant in Patient-Derived Xenografts: A Comparative Guide
This guide provides an objective comparison of the anti-tumor activity of Fulvestrant in patient-derived xenograft (PDX) models of breast cancer. The data presented herein is compiled from preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of Fulvestrant's efficacy, both as a monotherapy and in combination with other agents, benchmarked against alternative treatments.
Comparative Anti-Tumor Efficacy of Fulvestrant
Fulvestrant, a selective estrogen receptor degrader (SERD), has demonstrated significant anti-tumor activity in various ER-positive breast cancer PDX models. Its efficacy is often compared with other endocrine therapies, chemotherapies, and targeted agents. The following tables summarize the quantitative data from key preclinical studies, showcasing the comparative performance of Fulvestrant.
| PDX Model | Treatment Group | Dosing Regimen | Anti-Tumor Activity (% TGI or Tumor Volume Change) | Source |
| OD-BRE-0188 | Fulvestrant | Not Specified | Tumor shrinkage observed | [1] |
| Fulvestrant + Palbociclib | Not Specified | Enhanced tumor shrinkage compared to monotherapy | [1] | |
| OD-BRE-0745 | Fulvestrant | Not Specified | Tumor shrinkage observed | [1] |
| Fulvestrant + Palbociclib | Not Specified | Enhanced tumor shrinkage compared to monotherapy | [1] | |
| OD-BRE-0438 | Fulvestrant | Not Specified | Resistant to Fulvestrant | [1] |
| Fulvestrant + Palbociclib | Not Specified | Clear anti-tumor activity | [1] | |
| Eribulin (post F+P) | Not Specified | Superior anti-tumor activity to Capecitabine | [1][2] | |
| Capecitabine (post F+P) | Not Specified | Less effective than Eribulin | [1][2] | |
| OD-BRE-0450 | Fulvestrant | Not Specified | Clear in vivo tumor growth inhibition | [1] |
| Fulvestrant + Palbociclib | Not Specified | Clear anti-tumor activity | [1] | |
| MAXF-713 (P0) | Vehicle | Not Specified | Tumor growth | [3] |
| Fulvestrant | Not Specified | Significant tumor growth inhibition | [3] | |
| Elacestrant | Not Specified | Significant tumor growth inhibition | [3] | |
| MAXF-713 (P1 - Fulvestrant Refractory) | Vehicle | Not Specified | Tumor growth | [3] |
| Fulvestrant | Not Specified | No significant inhibition | [3] | |
| Elacestrant | Not Specified | Significant tumor growth inhibition | [3] | |
| MAXF-713 (P2 - Fulvestrant Refractory) | Vehicle | Not Specified | Tumor growth | [3] |
| Fulvestrant | Not Specified | No significant inhibition | [3] | |
| Elacestrant | Not Specified | Significant tumor growth inhibition | [3] |
TGI: Tumor Growth Inhibition; F+P: Fulvestrant + Palbociclib
Experimental Protocols
The following section outlines the detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and building upon these findings.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Acquisition: Fresh tumor tissue from breast cancer patients is obtained under informed consent.
-
Implantation: The tumor tissue is subcutaneously implanted into immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice).
-
Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are excised, fragmented, and re-implanted into new cohorts of mice for expansion. This process is repeated for subsequent passages.
-
Model Characterization: Established PDX models are characterized for their histological and molecular features, including hormone receptor status (ER, PR) and HER2 expression, to ensure they recapitulate the original patient tumor.
In Vivo Anti-Tumor Efficacy Studies
-
Animal Models: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used for tumor implantation.
-
Tumor Implantation: Tumor fragments from established PDX lines are subcutaneously implanted into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into different treatment groups.
-
Drug Administration:
-
Fulvestrant: Administered subcutaneously or intramuscularly, typically on a weekly or bi-weekly schedule.
-
Palbociclib: Administered orally, typically daily for a specified number of weeks.
-
Eribulin and Capecitabine: Administered intravenously or orally according to established protocols.
-
Vehicle Control: The corresponding vehicle used for each drug is administered to the control group.
-
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight monitoring (to assess toxicity) and survival analysis. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, gene expression analysis).
Visualizing Experimental and Biological Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for evaluating Fulvestrant in PDX models and the key signaling pathways involved in its mechanism of action and resistance.
Experimental workflow for Fulvestrant evaluation in PDX models.
Mechanism of action of Fulvestrant on the Estrogen Receptor signaling pathway.
References
Fulvestrant's Dichotomy: Unraveling Its Impact on Wild-Type vs. Mutant ESR1 in Breast Cancer
For researchers and drug development professionals, understanding the nuanced interplay between therapeutic agents and genetic variations is paramount. This guide provides a comprehensive comparison of the efficacy of Fulvestrant, a selective estrogen receptor degrader (SERD), in treating estrogen receptor-positive (ER+) breast cancer characterized by wild-type Estrogen Receptor 1 (ESR1) versus those harboring ESR1 mutations. Through an examination of key experimental data and clinical outcomes, this document elucidates the differential impact of Fulvestrant and the emerging mechanisms of resistance.
Fulvestrant functions by binding to the estrogen receptor, leading to its degradation and thereby blocking downstream signaling pathways that drive tumor growth.[1][2] While effective in many cases, the emergence of mutations in the ESR1 gene, often acquired after aromatase inhibitor therapy, presents a significant clinical challenge.[3][4] These mutations can lead to constitutive, ligand-independent activation of the estrogen receptor, potentially diminishing the efficacy of endocrine therapies.
Comparative Efficacy: Wild-Type vs. Mutant ESR1
Clinical and preclinical studies have demonstrated that the effectiveness of Fulvestrant can be significantly influenced by the ESR1 mutational status. While Fulvestrant can still inhibit the activity of many mutant ESR1 proteins, higher drug concentrations are often required, and certain mutations are associated with poorer clinical outcomes.[3]
Key Findings from Clinical & Preclinical Studies:
-
Differential Sensitivity: Activating mutations in the ligand-binding domain (LBD) of ESR1, such as Y537S and D538G, are the most common and have been shown to reduce sensitivity to Fulvestrant.[3][5] The Y537S mutation, in particular, appears to require significantly higher concentrations of Fulvestrant for inhibition compared to wild-type ESR1.[3]
-
Progression-Free Survival (PFS): Combined analysis of the SoFEA and EFECT phase III trials revealed that in patients with detectable ESR1 mutations, Fulvestrant treatment resulted in a longer median PFS of 3.9 months compared to 2.4 months for those treated with exemestane.[6][7] Conversely, in patients with wild-type ESR1, there was no significant difference in PFS between the two treatments (4.1 months for Fulvestrant vs. 4.8 months for exemestane).[6][7]
-
Overall Survival (OS): The same combined analysis also demonstrated an overall survival advantage for Fulvestrant in the ESR1 mutant population. One-year OS was 80% for patients on Fulvestrant versus 62% for those on exemestane.[6][7] No significant difference in OS was observed in the wild-type cohort.[6][7]
-
Acquired Resistance: A notable mechanism of acquired resistance to Fulvestrant involves the emergence of secondary mutations in the ESR1 gene, specifically at the F404 residue.[8][9][10][11] These mutations, such as F404L, F404I, and F404V, often occur in cis with pre-existing activating mutations (e.g., D538G) and disrupt a critical pi-stacking bond that contributes to Fulvestrant binding.[8][10] This leads to overt resistance to Fulvestrant.[8][9][11]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of Fulvestrant in the context of wild-type and mutant ESR1.
| Clinical Outcome (SoFEA & EFECT Trials Combined Analysis) | ESR1 Mutant | ESR1 Wild-Type | Reference |
| Median Progression-Free Survival (PFS) on Fulvestrant | 3.9 months | 4.1 months | [6][7] |
| Median Progression-Free Survival (PFS) on Exemestane | 2.4 months | 4.8 months | [6][7] |
| Hazard Ratio (HR) for PFS (Fulvestrant vs. Exemestane) | 0.59 (p=0.01) | 1.05 (p=0.69) | [6][7] |
| 1-Year Overall Survival (OS) on Fulvestrant | 80% | 81% | [6][7] |
| 1-Year Overall Survival (OS) on Exemestane | 62% | 79% | [6][7] |
| In Vitro Fulvestrant Sensitivity (MCF7 Cells) | IC99 Fold Change vs. Wild-Type | Reference |
| ESR1 Wild-Type | 1 | [3] |
| ESR1 Y537S Mutant | 70 | [3] |
| ESR1 E380Q Mutant | 2 | [3] |
| ESR1 S463P Mutant | 2 | [3] |
Signaling Pathways & Experimental Workflows
The diagrams below illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing Fulvestrant's efficacy.
Caption: Estrogen Receptor Signaling Pathway with Fulvestrant Intervention.
Caption: Workflow for In Vitro Evaluation of Fulvestrant.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the comparison of Fulvestrant's impact on wild-type versus mutant ESR1.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) expressing either wild-type or mutant ESR1 in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Fulvestrant or vehicle control for a specified period (e.g., 6 days).
-
Assay Procedure: Following treatment, bring the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to the vehicle-treated controls to determine the percentage of viable cells. Calculate IC50 values using non-linear regression analysis.[8]
Clonogenic Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of Fulvestrant or vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 14 days) to allow for colony formation. Replace the media with fresh media containing the respective treatments every 3-4 days.
-
Staining: After the incubation period, wash the colonies with phosphate-buffered saline (PBS), fix with a solution such as methanol, and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells). The plating efficiency and surviving fraction are calculated to assess the long-term effects of the drug on cell proliferation.[8]
ERE-Luciferase Reporter Gene Assay
-
Transfection: Co-transfect cells (e.g., MCF-7) with an estrogen response element (ERE)-luciferase reporter construct and an expression vector for either wild-type or mutant ESR1. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Drug Treatment: After transfection, treat the cells with Fulvestrant, with or without estradiol, for a defined period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the ERE-luciferase activity to the control luciferase activity. This assay measures the ability of the estrogen receptor to activate transcription from an ERE, providing a direct readout of ER activity.[8][10]
Conclusion
The therapeutic landscape for ER+ breast cancer is continually evolving, with a growing emphasis on personalized medicine. The data clearly indicate that while Fulvestrant remains a valuable therapeutic option, its efficacy is modulated by the ESR1 mutational status of the tumor. Patients with certain ESR1 mutations may still derive benefit from Fulvestrant, particularly when compared to aromatase inhibitors. However, the emergence of resistance, exemplified by the F404 mutations, underscores the need for ongoing surveillance of ESR1 status and the development of next-generation endocrine therapies that can overcome these resistance mechanisms. For researchers and clinicians, a thorough understanding of these differential effects is crucial for optimizing treatment strategies and improving patient outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 3. Activating ESR1 mutations differentially impact the efficacy of ER antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ESR1 Mutations and Overall Survival on Fulvestrant versus Exemestane in Advanced Hormone Receptor-Positive Breast Cancer: A Combined Analysis of the Phase III SoFEA and EFECT Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ESR1 F404 Mutations and Acquired Resistance to Fulvestrant in ESR1-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ESR1 F404 Mutations and Acquired Resistance to Fulvestrant in ESR1-Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Takedown: Unveiling the Power of Combining ICI 182,780 and PI3K Inhibitors in Breast Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of combining the selective estrogen receptor degrader (SERD) ICI 182,780 (Fulvestrant) with PI3K inhibitors for the treatment of breast cancer. We delve into the preclinical and clinical evidence, presenting supporting experimental data and detailed methodologies to inform future research and development.
The combination of endocrine therapy and targeted agents represents a cornerstone of treatment for hormone receptor-positive (HR+) breast cancer. While endocrine therapies like Fulvestrant are effective, the development of resistance, often driven by aberrant signaling pathways, remains a significant clinical challenge. The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most commonly dysregulated pathways in breast cancer, making it a prime target for combination therapies. This guide explores the compelling synergy observed when Fulvestrant is combined with PI3K inhibitors, a strategy aimed at overcoming resistance and enhancing therapeutic efficacy.
Clinical Efficacy: A Meta-Analysis of Combination Therapy
A systematic review and meta-analysis of five randomized controlled trials (RCTs) involving 3,011 patients with HR+/HER2- advanced breast cancer provides robust evidence for the clinical benefit of combining PI3K inhibitors with Fulvestrant. The primary outcomes from this meta-analysis are summarized below.
| Outcome Measure | PI3K Inhibitor + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) / Risk Ratio (RR) (95% CI) | P-value |
| Progression-Free Survival (PFS) | Significantly Improved | --- | HR = 0.74 (0.67-0.80) | < 0.0001 |
| Objective Response Rate (ORR) | Significantly Increased | --- | RR = 1.80 (1.39-2.35) | < 0.0001 |
| Clinical Benefit Rate (CBR) | No Significant Difference | --- | RR = 1.10 (0.97-1.25) | 0.1341 |
Table 1: Summary of Clinical Outcomes from a Meta-Analysis of five RCTs.
These findings demonstrate that the addition of a PI3K inhibitor to Fulvestrant significantly reduces the risk of disease progression by 26% and increases the objective response rate by 80% compared to Fulvestrant alone. However, this increased efficacy comes at the cost of higher toxicity. The incidence of grade ≥3 adverse events was significantly higher in the combination group, with hyperglycemia, rash, and transaminitis being the most common.
One of the largest trials included in this meta-analysis, the SANDPIPER study, evaluated the PI3K inhibitor taselisib with Fulvestrant. It showed a modest improvement in median progression-free survival from 5.4 months with Fulvestrant alone to 7.4 months with the combination (HR = 0.70).
Preclinical Synergy: Insights from In Vitro and In Vivo Models
Preclinical studies have been instrumental in elucidating the mechanisms underlying the synergistic interaction between Fulvestrant and PI3K inhibitors. These studies have consistently shown that dual targeting of the ER and PI3K pathways leads to enhanced anti-tumor activity.
A study investigating a triplet combination of the PI3K inhibitor alpelisib, the CDK4/6 inhibitor palbociclib, and Fulvestrant in ER-positive breast cancer cell lines (MCF-7 and T47D) demonstrated significant inhibition of tumor growth, induction of apoptosis, and cell cycle arrest. This triple combination was also effective in models resistant to the dual combination of Fulvestrant and a PI3K inhibitor, highlighting its potential to overcome acquired resistance.
Another study focused on the PI3K/mTOR inhibitor gedatolisib in combination with Fulvestrant and palbociclib. The triplet combination resulted in a 90% growth rate inhibition in vitro, which was significantly greater than single agents or doublet combinations.
| Cell Line | Treatment | Endpoint | Result |
| MCF-7, T47D | Fulvestrant + Alpelisib + Palbociclib | Apoptosis, Cell Cycle Arrest | Increased apoptosis and cell cycle arrest compared to dual therapy. |
| MCF-7 | Fulvestrant + Gedatolisib + Palbociclib | Growth Rate Inhibition | 90% inhibition, significantly greater than single or doublets. |
Table 2: Representative Preclinical Data on the Synergy of Fulvestrant and PI3K Inhibitors.
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining Fulvestrant and PI3K inhibitors stems from the intricate crosstalk between the estrogen receptor (ER) and PI3K/AKT/mTOR signaling pathways. ER signaling can activate the PI3K pathway, and conversely, the PI3K pathway can activate ER in a ligand-independent manner, contributing to endocrine resistance.
Figure 1: Simplified signaling pathway illustrating the crosstalk between the ER and PI3K pathways and the points of intervention for ICI 182,780 and PI3K inhibitors.
By simultaneously blocking both pathways, the combination therapy can overcome resistance mechanisms and induce a more profound and durable anti-tumor response.
Experimental Protocols
To facilitate the replication and extension of these findings, we provide detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose range of ICI 182,780, a PI3K inhibitor, and their combination for 72 hours. Include a vehicle-treated control group.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The synergistic effect can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6, ERα) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject breast cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of female immunodeficient mice (e.g., nude or NSG mice). For ER+ models, supplement mice with an estrogen pellet.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle, ICI 182,780 alone, PI3K inhibitor alone, combination).
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage. For example, Fulvestrant can be administered subcutaneously weekly, and the PI3K inhibitor can be given orally daily.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight twice a week.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Compare tumor growth inhibition between the different treatment groups.
Figure 2: A typical experimental workflow for evaluating the synergistic effects of ICI 182,780 and PI3K inhibitors.
Conclusion and Future Directions
The combination of ICI 182,780 and PI3K inhibitors represents a promising therapeutic strategy for patients with HR+ breast cancer, particularly those with PIK3CA mutations or evidence of PI3K pathway activation. The synergistic interaction, supported by both robust clinical and preclinical data, highlights the importance of dual pathway inhibition to overcome endocrine resistance.
Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy and on developing strategies to mitigate the associated toxicities. Further investigation into the mechanisms of resistance to this combination will also be crucial for the development of subsequent lines of therapy. The continued exploration of triplet combinations, such as those including CDK4/6 inhibitors, holds the potential to further enhance therapeutic outcomes for patients with advanced breast cancer.
Fulvestrant in Hormone Receptor-Positive Breast Cancer: A Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fulvestrant's performance, both as a monotherapy and in combination with CDK4/6 inhibitors, against other endocrine therapies for hormone receptor-positive (HR+), HER2-negative advanced breast cancer. The analysis is based on pivotal phase III clinical trials and subsequent meta-analyses, with a focus on quantitative efficacy and safety data, detailed experimental protocols, and the underlying signaling pathways.
Efficacy of Fulvestrant: A Comparative Overview
Fulvestrant, a selective estrogen receptor degrader (SERD), has demonstrated significant efficacy in the treatment of HR+ advanced breast cancer. Its unique mechanism of action, which involves both blocking and promoting the degradation of the estrogen receptor, sets it apart from other endocrine therapies like aromatase inhibitors (AIs) and selective estrogen receptor modulators (SERMs).[1][2]
Fulvestrant Monotherapy vs. Aromatase Inhibitors
The FALCON trial provided key evidence for the efficacy of Fulvestrant as a first-line monotherapy compared to the aromatase inhibitor anastrozole.
Table 1: Efficacy of Fulvestrant vs. Anastrozole in the FALCON Trial
| Outcome | Fulvestrant (500 mg) | Anastrozole (1 mg) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | 16.6 months | 13.8 months | 0.797 (0.637 - 0.999) | 0.0486[3][4] |
| Overall Survival (OS) | 44.8 months | 42.7 months | 0.97 (0.77 - 1.21) | 0.7579[5][6][7] |
| OS in patients with non-visceral disease | 65.2 months | 47.8 months | 0.85 (0.60 - 1.20) | Not Statistically Significant[5][6][7] |
Fulvestrant in Combination with CDK4/6 Inhibitors
The combination of Fulvestrant with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors has become a standard of care in the second-line setting for HR+, HER2-negative advanced breast cancer. This combination has consistently demonstrated superior efficacy over Fulvestrant alone in several landmark trials.
Table 2: Efficacy of Fulvestrant in Combination with CDK4/6 Inhibitors
| Trial | Treatment Arm | Control Arm | Median PFS (months) | Hazard Ratio (95% CI) for PFS | p-value for PFS | Median OS (months) | Hazard Ratio (95% CI) for OS | p-value for OS |
| PALOMA-3 | Fulvestrant + Palbociclib | Fulvestrant + Placebo | 9.5 vs 4.6 | 0.46 (0.36 - 0.59) | <0.0001[8][9] | 34.8 vs 28.0 | 0.81 (0.65 - 0.99) | Not Statistically Significant[10] |
| MONALEESA-3 | Fulvestrant + Ribociclib | Fulvestrant + Placebo | 20.5 vs 12.8 | 0.593 (0.480 - 0.732) | <0.001[11][12] | 53.7 vs 41.5 | 0.73 (0.59 - 0.90) | 0.00455[12][13] |
| MONARCH 2 | Fulvestrant + Abemaciclib | Fulvestrant + Placebo | 16.4 vs 9.3 | 0.553 (0.449 - 0.681) | <0.001[14][15] | 46.7 vs 37.3 | 0.757 (0.606 - 0.945) | 0.01[14][16] |
Experimental Protocols
The methodologies of the pivotal clinical trials cited in this guide are summarized below.
FALCON Trial (NCT01602380)
-
Study Design: A phase III, randomized, double-blind, multicenter trial.[3]
-
Patient Population: Postmenopausal women with HR+, locally advanced or metastatic breast cancer who had not received prior hormonal therapy.[3]
-
Randomization: Patients were randomized 1:1 to receive either Fulvestrant (500 mg intramuscularly on days 0, 14, 28, and then every 28 days) or Anastrozole (1 mg orally daily).[4]
-
Primary Endpoint: Progression-Free Survival (PFS).[3]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[4]
PALOMA-3 Trial (NCT01942135)
-
Study Design: A phase III, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Women with HR+, HER2-negative metastatic breast cancer that had progressed on prior endocrine therapy.
-
Randomization: Patients were randomized 2:1 to receive either Fulvestrant (500 mg intramuscularly) plus Palbociclib (125 mg orally daily for 21 days, followed by 7 days off) or Fulvestrant plus placebo.
-
Primary Endpoint: Progression-Free Survival (PFS).[9]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.
MONALEESA-3 Trial (NCT02422615)
-
Study Design: A phase III, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Postmenopausal women with HR+, HER2-negative advanced breast cancer who had received no or one prior line of endocrine therapy.
-
Randomization: Patients were randomized 2:1 to receive either Fulvestrant (500 mg intramuscularly) plus Ribociclib (600 mg orally daily for 21 days, followed by 7 days off) or Fulvestrant plus placebo.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[11]
MONARCH 2 Trial (NCT02107703)
-
Study Design: A phase III, randomized, double-blind, placebo-controlled, multicenter trial.[15]
-
Patient Population: Women with HR+, HER2-negative advanced breast cancer who had progressed on prior endocrine therapy.[15]
-
Randomization: Patients were randomized 2:1 to receive either Fulvestrant (500 mg intramuscularly) plus Abemaciclib (150 mg orally twice daily) or Fulvestrant plus placebo.[15]
-
Primary Endpoint: Progression-Free Survival (PFS).[15]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[15]
Visualizing the Data: Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the design of the clinical trials, the following diagrams are provided.
Caption: Mechanism of Fulvestrant action on the Estrogen Receptor signaling pathway.
Caption: Generalized experimental workflow for the pivotal Fulvestrant clinical trials.
Conclusion
The available evidence from large, randomized clinical trials and subsequent meta-analyses strongly supports the efficacy of Fulvestrant in the management of HR+, HER2-negative advanced breast cancer. As a monotherapy, Fulvestrant has demonstrated a progression-free survival advantage over aromatase inhibitors in the first-line setting.[3][4] Furthermore, when combined with CDK4/6 inhibitors, Fulvestrant significantly improves both progression-free and overall survival in patients who have progressed on prior endocrine therapy, establishing this combination as a standard of care.[11][12][14][16] The distinct mechanism of action of Fulvestrant, involving complete estrogen receptor antagonism and degradation, provides a robust therapeutic strategy for this patient population.[1][2][17][18][19]
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. What is Fulvestrant used for? [synapse.patsnap.com]
- 3. targetedonc.com [targetedonc.com]
- 4. The FALCON Study: A Phase 3 Comparison of Fulvestrant and Anastrozole in ER+ Advanced Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 5. Fulvestrant Versus Anastrozole in Endocrine Therapy-Naïve Women With Hormone Receptor-Positive Advanced Breast Cancer: Final Overall Survival in the Phase III FALCON Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fulvestrant vs Anastrozole in Endocrine Therapy–Naive, HR-Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Fulvestrant plus palbociclib versus fulvestrant plus placebo for treatment of hormone-receptor-positive, HER2-negative metastatic breast cancer that progressed on previous endocrine therapy (PALOMA-3): final analysis of the multicentre, double-blind, phase 3 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Overall Survival with Palbociclib and Fulvestrant in Women with HR+/HER2− ABC: Updated Exploratory Analyses of PALOMA-3, a Double-blind, Phase III Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of ribociclib plus fulvestrant on overall survival in the treatment of advanced breast cancer — updated MONALEESA-3 results | Dubiański | Oncology in Clinical Practice [journals.viamedica.pl]
- 12. onclive.com [onclive.com]
- 13. Ribociclib plus fulvestrant for postmenopausal women with hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer in the phase III randomized MONALEESA-3 trial: updated overall survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abemaciclib plus fulvestrant in hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer in premenopausal women: subgroup analysis from the MONARCH 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MONARCH 2: Abemaciclib in Combination With Fulvestrant in Women With HR+/HER2- Advanced Breast Cancer Who Had Progressed While Receiving Endocrine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemicals
A Critical Note on Chemical Identification:
Providing safe and accurate disposal procedures for chemical substances is paramount in a laboratory setting. The identifier "Ici 186756" does not correspond to a recognized chemical in publicly available chemical databases or safety data sheets. This identifier may be an internal catalog number, a lot number, or a miscoded entry.
Without a definitive identification and the corresponding Safety Data Sheet (SDS), it is impossible to provide safe handling and disposal instructions. Attempting to do so would be highly irresponsible and could lead to dangerous situations, including harm to personnel and the environment.
To ensure the safety of all laboratory personnel and maintain regulatory compliance, it is essential to obtain the correct identification of the chemical .
Actionable Steps for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Chemical Identifier: Double-check the container label, purchase orders, and any accompanying documentation for the correct chemical name, CAS (Chemical Abstracts Service) number, or a different product code.
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical safety and disposal. It is provided by the manufacturer. If you cannot locate the physical copy, check the manufacturer's website or contact their technical support with the information you have.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the definitive resource for guidance on chemical waste disposal. They will have established protocols that comply with local, state, and federal regulations. Provide them with all available information about the substance.
General Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for responsibly managing chemical waste in a laboratory setting. This is a conceptual guide and must be superseded by the specific instructions in the chemical's SDS and your institution's EHS protocols.
Caption: Generalized workflow for laboratory chemical waste disposal.
Building Trust Through Safety:
Our commitment is to provide information that enhances laboratory safety. This includes recognizing when insufficient data prevents the dissemination of safe handling procedures. We strongly encourage all researchers to adopt a "safety-first" approach by ensuring positive identification of all chemical substances before handling and disposal. For further guidance, please consult your institution's Environmental Health and Safety office.
Navigating the Uncharted: A Safety Protocol for Novel or Unidentified Compounds
The handling of any chemical in a laboratory setting necessitates a thorough understanding of its potential hazards. When faced with a novel or unidentifiable substance, such as "Ici 186756" for which no public safety data is available, a conservative and risk-averse approach is paramount. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage such situations, ensuring a high standard of safety and operational integrity. The following protocols are based on the principle of treating the substance as potentially hazardous until proven otherwise.
Risk Assessment and Personal Protective Equipment (PPE)
In the absence of a Safety Data Sheet (SDS), a risk assessment is the first and most critical step. This assessment should assume the compound is potent and hazardous. The selection of Personal Protective Equipment (PPE) must correspond to this elevated risk level.
Table 1: Personal Protective Equipment (PPE) for Handling Novel/Unidentified Compounds
| Situation | Required PPE | Rationale |
| Routine Handling (Small Quantities) | - Double Nitrile Gloves- Safety Goggles (ANSI Z87.1 certified)- Lab Coat (fully buttoned)- Closed-toe shoes | Assumes potential for skin and eye contact with a substance of unknown toxicity. Double gloving provides an extra layer of protection against potential permeation. |
| Spill Cleanup | - Chemical-resistant gloves (e.g., heavyweight nitrile or butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or gown- Respiratory protection (e.g., N95 or higher, depending on the physical form and potential for aerosolization) | Provides enhanced protection against splashes, and respiratory exposure to a potentially volatile or fine particulate substance. |
| Waste Disposal | - Chemical-resistant gloves- Safety Goggles- Lab Coat | Protects against accidental contact during the packaging and transport of hazardous waste. |
Operational Plan: Handling and Disposal
Handling: All manipulations of the unknown substance should be conducted within a certified chemical fume hood to minimize inhalation exposure. A designated and clearly labeled area should be established for its use.
Disposal: All waste contaminated with the novel compound, including gloves, disposable lab coats, and bench paper, must be treated as hazardous waste.
Table 2: Disposal Plan for Novel/Unidentified Compounds
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, paper towels) | Lined, sealed, and puncture-resistant hazardous waste container. | "Hazardous Waste - Unidentified Compound Research" | Segregate from other waste streams. Arrange for pickup by the institution's environmental health and safety (EHS) department. |
| Liquid Waste (e.g., solutions containing the compound) | Sealed, leak-proof, and chemically compatible hazardous waste container. | "Hazardous Waste - Unidentified Compound Research" | Do not mix with other chemical waste. Store in secondary containment. Arrange for pickup by EHS. |
| Sharps (e.g., contaminated needles, scalpels) | Puncture-proof sharps container. | "Hazardous Sharps Waste - Unidentified Compound Research" | Dispose of through the institutional sharps waste stream. |
Emergency Procedures
Immediate and decisive action is crucial in the event of an emergency. All personnel handling the substance must be familiar with the location and use of emergency equipment.
Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Management:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE for spill cleanup (see Table 1).
-
Contain: Use a spill kit with appropriate absorbent materials to contain the spill. Work from the outside of the spill inwards.
-
Clean: Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and the institution's EHS department.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of the safety and handling procedures for a novel or unidentified compound.
By adhering to these rigorous safety protocols, researchers can confidently manage the inherent risks associated with novel or unidentified compounds, fostering a secure and productive laboratory environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
